Antiviral agent 17
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-11-6-2-1-5(15(6)14-4-13-11)10-9(18)8(17)7(3-16)19-10/h1-2,4,7-10,16-18H,3H2,(H2,12,13,14)/t7-,8-,9-,10+/m1/s1 |
InChI Key |
IGZFWIAREXANMY-KYXWUPHJSA-N |
Isomeric SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of Antiviral Agent 17
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antiviral agent 17, identified as 4-aza-7,9-dideazaadenosine, is a potent C-nucleoside analogue demonstrating significant inhibitory activity against norovirus replication. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action. It includes detailed experimental protocols for its synthesis and antiviral evaluation, a summary of its quantitative antiviral activity, and visualizations of the proposed mechanism and discovery workflow. This document is intended to serve as a core resource for researchers in the fields of antiviral drug discovery and medicinal chemistry.
Discovery of this compound
This compound, also referred to as Compound 4 in seminal research, emerged from a focused effort to develop C-nucleoside analogues as broad-spectrum antiviral therapeutics. The discovery was detailed in a 2020 study by Li Q, et al., published in the European Journal of Medicinal Chemistry. The research centered on the synthesis and evaluation of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides for their anti-norovirus activity.
The core rationale was to explore structural variations at both the sugar and nucleobase moieties of C-nucleosides to enhance their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp). The investigation revealed that the combination of a 4-amino-pyrrolo[2,1-f][1][2][3]triazine base with a D-ribose sugar moiety, resulting in 4-aza-7,9-dideazaadenosine, yielded a compound with potent antiviral effects.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were assessed in two key assays: a human norovirus (HuNoV) replicon system and a murine norovirus (MNV) cytopathic effect (CPE) assay. The quantitative data are summarized in the table below for clear comparison.
| Assay | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) * | Reference |
| Human Norovirus Replicon Assay | HuNoV Replicon in Huh-7 cells | 0.015 | >10 | >667 | [Li Q, et al., 2020] |
| Murine Norovirus CPE Assay | Murine Norovirus in RAW 264.7 cells | 0.007 | 0.4 | 57 | [Li Q, et al., 2020] |
EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): Calculated as CC50/EC50, indicating the therapeutic window of the compound.
Synthesis of this compound (4-aza-7,9-dideazaadenosine)
The synthesis of this compound is a multi-step process involving the construction of the pyrrolotriazine nucleobase followed by its C-glycosylation with a protected ribose derivative.
Experimental Protocol: Synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine (Nucleobase)
-
Step 1: N-amination of Pyrrole-2-carbaldehyde. To a solution of pyrrole-2-carbaldehyde in an appropriate solvent, add an aminating agent such as hydroxylamine-O-sulfonic acid in the presence of a base (e.g., sodium hydride).
-
Step 2: Conversion to Nitrile. The resulting N-aminopyrrole-2-carbaldehyde is then converted to the corresponding nitrile using a suitable dehydrating agent.
-
Step 3: Cyclization. The N-aminopyrrole-2-carbonitrile undergoes cyclization with formamidine acetate at elevated temperatures to yield the 4-amino-pyrrolo[2,1-f][1][2][3]triazine base.
Experimental Protocol: C-Glycosylation and Deprotection
-
Step 1: Preparation of the Glycosyl Donor. A protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, is used as the glycosyl donor.
-
Step 2: C-Glycosylation. The 4-amino-pyrrolo[2,1-f][1][2][3]triazine base is reacted with the protected ribose donor in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride) to form the C-C bond between the anomeric carbon of the ribose and the pyrrole ring of the nucleobase.
-
Step 3: Deprotection. The protecting groups (e.g., benzoyl groups) on the sugar moiety are removed using a standard deprotection method, such as treatment with sodium methoxide in methanol, to yield the final product, this compound.
Antiviral Activity Evaluation
The antiviral efficacy of this compound was determined using established in vitro assays for human and murine noroviruses.
Experimental Protocol: Human Norovirus (HuNoV) Replicon Assay
-
Cell Culture: Human hepatoma (Huh-7) cells stably harboring a human norovirus replicon are used. These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
Compound Treatment: The replicon-containing cells are seeded in 96-well plates. After 24 hours, the cells are treated with serial dilutions of this compound.
-
Quantification of Viral RNA: After a 72-hour incubation period, total cellular RNA is extracted. The levels of norovirus replicon RNA are quantified using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay targeting a specific region of the viral genome.
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that results in a 50% reduction in viral RNA levels compared to untreated control cells.
Experimental Protocol: Murine Norovirus (MNV) Cytopathic Effect (CPE) Assay
-
Cell Culture and Infection: Murine macrophage cells (RAW 264.7) are seeded in 96-well plates. The following day, the cells are infected with MNV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.
-
Assessment of Cytopathic Effect: The plates are incubated for 72 hours at 37°C. The cytopathic effect (CPE), or cell death caused by the virus, is then quantified.
-
Cell Viability Assay: Cell viability is determined using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured to determine the percentage of viable cells.
-
Data Analysis: The EC50 value is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE. The CC50 value is determined from parallel assays with uninfected cells to assess compound-induced cytotoxicity.
Visualizations
Proposed Mechanism of Action
The primary antiviral mechanism of this compound is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome. As a nucleoside analogue, it is likely intracellularly phosphorylated to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator during viral RNA synthesis.
References
In-Depth Technical Guide: Antiviral Agent 17 (CAS 158227-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 17, identified by the Chemical Abstracts Service (CAS) number 158227-81-7, is a synthetic C-nucleoside analogue with demonstrated antiviral properties. Also referred to as Compound 4 and chemically named D-Ribitol, 1-C-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-1,4-anhydro-, (1S)-, this compound has emerged as a subject of interest in the field of antiviral research, particularly for its activity against noroviruses. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, antiviral efficacy, and associated cytotoxicity. The information is primarily drawn from the key study by Li et al. (2020) published in the European Journal of Medicinal Chemistry.[1]
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 158227-81-7 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₄N₄O₄ | [2][4][5] |
| Molecular Weight | 266.25 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO | [2] |
Antiviral Activity
This compound has demonstrated notable potency against noroviruses. The compound's efficacy is attributed to its ability to inhibit viral replication.
Quantitative Antiviral Data
The following table summarizes the key quantitative metrics of the antiviral activity of this compound.
| Assay | Virus | Cell Line | EC₅₀ | Reference |
| Human Replicon Assay | Human Norovirus (HuNoV) | - | 0.015 µM | [1][2][4][6][8] |
| Antiviral Assay | Murine Norovirus (MNV) | - | 7 nM | [6] |
Cytotoxicity Profile
A critical aspect of the development of any antiviral therapeutic is its safety profile and specificity for viral targets over host cells. Studies have indicated that this compound exhibits a degree of cytotoxicity at concentrations higher than its effective antiviral concentration.
Quantitative Cytotoxicity Data
The cytotoxicity of this compound has been assessed in human cell lines, with the key findings presented below.
| Assay | Cell Line | CC₅₀ | Reference |
| Cell Viability Assay | HEp-2 | 0.038 µM |
Mechanism of Action
The primary mechanism of action for this compound, as with other nucleoside analogues, is proposed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] By acting as a substrate for RdRp, the compound can be incorporated into the growing viral RNA chain, leading to premature termination of replication.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further research. While the full-text of the primary research article by Li et al. (2020) was not accessible to provide exhaustive details, this section outlines the general methodologies based on available information and standard practices in the field.
Synthesis of this compound
The synthesis of this compound involves the construction of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine heterocyclic core followed by its C-glycosylation with a protected ribofuranose derivative. The final steps typically involve deprotection to yield the target nucleoside analogue.
Caption: A generalized workflow for the synthesis of this compound.
Antiviral Assays
-
Objective: To determine the concentration at which the compound inhibits 50% of viral replication (EC₅₀).
-
Methodology: A human cell line containing a subgenomic replicon of human norovirus is utilized. These replicons contain the viral non-structural proteins, including the RdRp, and a reporter gene (e.g., luciferase).
-
Cells are seeded in multi-well plates.
-
Serial dilutions of this compound are added to the wells.
-
After an incubation period, the level of reporter gene expression is measured.
-
The EC₅₀ value is calculated by plotting the reduction in reporter signal against the compound concentration.
-
-
Objective: To assess the antiviral activity against a culturable norovirus surrogate.
-
Methodology:
-
A suitable host cell line (e.g., RAW 264.7 cells) is infected with MNV.
-
The infected cells are treated with various concentrations of this compound.
-
After incubation, the viral yield or cytopathic effect (CPE) is quantified.
-
The EC₅₀ is determined based on the reduction in viral titer or CPE.
-
Cytotoxicity Assay
-
Objective: To determine the concentration at which the compound causes a 50% reduction in cell viability (CC₅₀).
-
Methodology (e.g., MTT or CellTiter-Glo® Assay):
-
HEp-2 cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After an incubation period, a viability reagent (e.g., MTT or a reagent that measures ATP) is added.
-
The signal, which correlates with the number of viable cells, is measured.
-
The CC₅₀ value is calculated from the dose-response curve.
-
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of norovirus replication in vitro.[1][6] Its strong performance in a human norovirus replicon assay highlights its potential as a lead compound for the development of anti-norovirus therapeutics.[1][2][4][6][8] However, the observed cytotoxicity is a significant hurdle that needs to be addressed through further medicinal chemistry efforts. Future research should focus on structural modifications of this compound to improve its selectivity index (the ratio of CC₅₀ to EC₅₀) by reducing host cell toxicity while maintaining or enhancing its antiviral potency. In vivo efficacy and pharmacokinetic studies will also be essential to evaluate its potential as a clinical candidate.
References
- 1. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. insightbio.com [insightbio.com]
- 5. Orb1686118-25mg | Antiviral agent 7 Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Ribitol, 1-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-1,4-anhydro-, (1S)- | 158227-81-7 [chemicalbook.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
Antiviral Agent 17: A Technical Overview of its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 17, a novel C-nucleoside analogue, has emerged as a compound of interest in the field of antiviral research. Structurally identified as a C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine, it belongs to the class of 4-aza-7,9-dideazaadenosine compounds.[1][4] These nucleoside analogues are recognized for their potential as therapeutic agents against a variety of infectious diseases due to their ability to interfere with viral replication. This technical guide provides a comprehensive summary of the currently available data on the antiviral spectrum of activity for this compound, with a focus on quantitative data, experimental methodologies, and its proposed mechanism of action.
Spectrum of Antiviral Activity
Currently, the documented antiviral activity of agent 17 is primarily focused on its efficacy against noroviruses.
Norovirus
Noroviruses are a leading cause of acute gastroenteritis worldwide.[5] this compound has demonstrated potent inhibitory effects against both murine norovirus (MNV) and in a human norovirus (HuNoV) replicon system.[4] The replicon system is a valuable tool for studying norovirus replication, as the virus is notoriously difficult to culture in vitro.[5]
Quantitative Antiviral Data
The antiviral potency and cytotoxic profile of a compound are critical for assessing its therapeutic potential. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells.[6] The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a measure of the compound's therapeutic window.
| Virus | Assay System | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Human Norovirus (HuNoV) | Human Replicon Assay | 0.015 µM | Data not available | Data not available | [4] |
| Murine Norovirus (MNV) | Not specified | Good activity | Significant cytotoxicity | Data not available | [4] |
Note: While "good activity" and "significant cytotoxicity" have been reported for murine norovirus, specific quantitative values for EC50 and CC50 are not publicly available in the reviewed literature.
Mechanism of Action
As a nucleoside analogue, this compound is proposed to exert its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp).[7] This enzyme is essential for the replication of the viral RNA genome.
The general mechanism for this class of drugs involves the intracellular phosphorylation of the nucleoside analogue to its active triphosphate form. This activated form then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the RdRp. The incorporation of the analogue can lead to chain termination or introduce mutations that are lethal to the virus.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the types of assays used to evaluate the antiviral activity and cytotoxicity of compounds like this compound.
Human Norovirus (HuNoV) Replicon Assay (Luciferase-Based)
This assay measures the replication of a subgenomic fragment of the norovirus genome that has been engineered to express a reporter gene, such as luciferase, in a suitable human cell line.
-
Cell Seeding: Plate a human cell line that supports norovirus replicon replication (e.g., human gastric tumor cells) in 96-well plates and incubate until a confluent monolayer is formed.[5]
-
Transfection: Transfect the cells with the HuNoV replicon RNA using a suitable transfection reagent.
-
Compound Treatment: Following transfection, add serial dilutions of this compound to the cell culture medium.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-72 hours) to allow for replicon replication and luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of viral RNA replication.[8][9]
-
Data Analysis: Calculate the EC50 value by plotting the reduction in luciferase signal against the concentration of the antiviral agent.
Caption: Workflow for a luciferase-based HuNoV replicon assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.[10]
-
Cell Seeding: Plate a suitable cell line (e.g., the same cell line used in the antiviral assay) in 96-well plates and allow them to attach and grow for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the cells with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for an MTT cytotoxicity assay.
Discussion and Future Directions
This compound shows significant promise as an anti-norovirus compound, with a potent EC50 value in a human norovirus replicon system. However, the mention of "significant cytotoxicity" in the initial report by Li Q, et al. highlights the need for further investigation to determine its therapeutic window.[4] The lack of a publicly available CC50 value makes it difficult to calculate the selectivity index, a critical parameter for drug development.
Furthermore, the full spectrum of antiviral activity for agent 17 remains to be elucidated. While the pyrrolo[2,1-f][1][2][3]triazine scaffold is known to be a component of broad-spectrum antiviral drugs like remdesivir, specific data on the efficacy of this compound against other RNA viruses (e.g., influenza viruses, coronaviruses, flaviviruses) is needed.[7]
Future research should focus on:
-
Determining the CC50 value of this compound in relevant cell lines to establish its selectivity index.
-
Screening this compound against a broad panel of RNA viruses to define its spectrum of activity.
-
Conducting detailed mechanistic studies to confirm its interaction with the viral RdRp and to identify any potential off-target effects.
-
Exploring structure-activity relationships within this series of compounds to identify analogues with improved potency and reduced cytotoxicity.
References
- 1. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Gaussia Luciferase-Based Human Norovirus Protease Reporter System: Cell Type-Specific Profile of Norwalk Virus Protease Precursors and Evaluation of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Human Norovirus-Specific Antibodies Using the Luciferase Immunoprecipitation System (LIPS) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: CDI-988, a Novel Antiviral Agent Targeting Norovirus GII.17 Replication
For: Researchers, Scientists, and Drug Development Professionals
Topic: Antiviral agent CDI-988's activity against norovirus, with a focus on the GII.17 genotype.
Executive Summary
Norovirus remains a significant global health burden, causing epidemic and sporadic acute gastroenteritis across all age groups. The emergence of new genotypes, such as GII.17, highlights the need for effective antiviral therapies. This document provides a technical overview of CDI-988, a novel, oral, broad-spectrum antiviral agent developed by Cocrystal Pharma, which has demonstrated potent activity against major norovirus variants, including the GII.17 strain. CDI-988 is a first-in-class protease inhibitor targeting the highly conserved 3CL viral protease, an enzyme essential for viral replication. Preclinical data have shown its broad-spectrum antiviral activity, and a Phase 1 clinical trial has established a favorable safety and tolerability profile. This guide summarizes the available data on CDI-988, its mechanism of action, and the experimental protocols relevant to its evaluation.
Quantitative Data Summary
While specific quantitative efficacy data such as IC50 and EC50 values for CDI-988 are not yet publicly available, preclinical studies have consistently reported its "potent" and "superior" broad-spectrum antiviral activity against major norovirus variants, including GII.4 and GII.17.[1][2] Phase 1 clinical trial results have focused on safety, tolerability, and pharmacokinetics.
Table 1: Preclinical and Clinical Development Summary of CDI-988
| Parameter | Reported Finding | Source |
| Drug Candidate | CDI-988 | Cocrystal Pharma[3] |
| Mechanism of Action | Inhibition of the highly conserved 3CL viral protease | [1][4] |
| Target Pathogen | Norovirus (pan-viral activity) | [5] |
| Target Genotypes | GII.4, GII.17, and other major variants | [2] |
| Reported Potency | "Excellent potency" and "superior broad-spectrum antiviral activity" | [2] |
| Phase 1 Study Results | Favorable safety and tolerability profile | [1] |
| Current Status | Phase 1b human challenge study set to begin | [6] |
Mechanism of Action: Inhibition of Norovirus 3CL Protease
The replication of norovirus is dependent on the function of a viral 3C-like (3CL) protease.[7] This enzyme is responsible for the proteolytic processing of a large viral polyprotein into mature non-structural proteins that are essential for the formation of the viral replication complex.[8][9]
CDI-988 is a small molecule inhibitor designed to bind to the active site of the norovirus 3CL protease, thereby blocking its enzymatic activity.[7] By preventing the cleavage of the viral polyprotein, CDI-988 effectively halts the viral replication cycle.[7] The targeted region of the 3CL protease is highly conserved across different norovirus genogroups, which accounts for the broad-spectrum activity of CDI-988.[4]
Caption: Inhibition of Norovirus 3CL Protease by CDI-988.
Experimental Protocols
While specific protocols for CDI-988 are proprietary, the following sections describe standard methodologies for evaluating norovirus protease inhibitors.
In Vitro Protease Inhibition Assay (FRET-based)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the norovirus 3CL protease.
Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the 3CL protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the protease activity.
Protocol:
-
Reagents and Materials:
-
Recombinant norovirus 3CL protease (GII.17 or other genotypes).
-
FRET peptide substrate specific for norovirus 3CL protease.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT and EDTA).
-
Test compound (CDI-988) at various concentrations.
-
Positive control inhibitor (e.g., a known protease inhibitor).
-
Negative control (e.g., DMSO).
-
384-well microplate.
-
Fluorescence plate reader.
-
-
Procedure: a. Add a solution of the recombinant 3CL protease to the wells of the microplate. b. Add the test compound (CDI-988) at serially diluted concentrations to the wells. Include positive and negative controls. c. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the FRET peptide substrate to all wells. e. Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 5 minutes for 60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value (the concentration of the inhibitor that reduces the protease activity by 50%) by fitting the data to a dose-response curve.
Caption: Workflow for FRET-based norovirus protease inhibition assay.
Cell-Based Antiviral Assay (Replicon System)
This assay evaluates the ability of a compound to inhibit norovirus replication in a cellular context using a norovirus replicon system.
Principle: A norovirus replicon is a self-replicating RNA molecule derived from the norovirus genome, where the capsid protein genes are replaced with a reporter gene (e.g., luciferase or a selectable marker). The replicon can replicate in a suitable host cell line, and the level of reporter gene expression is proportional to the level of viral RNA replication.
Protocol:
-
Reagents and Materials:
-
Human cell line supporting norovirus replicon replication (e.g., Huh-7 or HG23).
-
Norovirus replicon RNA (e.g., GII.17 replicon).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compound (CDI-988) at various concentrations.
-
Positive control inhibitor.
-
Negative control (e.g., DMSO).
-
Reagents for detecting the reporter gene product (e.g., luciferase assay kit).
-
Reagents for assessing cell viability (e.g., MTS or CellTiter-Glo).
-
-
Procedure: a. Seed the host cells in a multi-well plate and allow them to adhere. b. Transfect the cells with the norovirus replicon RNA. c. After a few hours, replace the transfection medium with fresh medium containing serial dilutions of CDI-988. d. Incubate the cells for a specified period (e.g., 48-72 hours). e. Measure the reporter gene activity (e.g., luminescence for luciferase). f. In a parallel plate, assess cell viability to determine the cytotoxicity of the compound.
-
Data Analysis: a. Calculate the percentage of replicon replication inhibition for each concentration of CDI-988 relative to the negative control. b. Plot the percentage of inhibition against the compound concentration and determine the EC50 value (the concentration that inhibits replicon replication by 50%). c. Determine the CC50 value (the concentration that reduces cell viability by 50%) from the cytotoxicity assay. d. Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.
Human Challenge Study
A human challenge study is a clinical trial in which healthy volunteers are intentionally exposed to a pathogen to evaluate the efficacy of a vaccine or therapeutic agent.[10][11][12] Cocrystal Pharma has received FDA clearance to conduct a Phase 1b human challenge study for CDI-988.[6]
General Protocol Outline:
-
Subject Recruitment: Healthy adult volunteers are screened for eligibility based on specific inclusion and exclusion criteria.[11][12]
-
Randomization and Dosing: Participants are randomized to receive either CDI-988 or a placebo for a specified period before and/or after the viral challenge.[10]
-
Viral Challenge: Participants are inoculated with a specific dose of a well-characterized norovirus strain (e.g., a GII.4 or GII.17 strain).[10]
-
Inpatient Monitoring: Participants are monitored in a controlled inpatient setting for the development of clinical symptoms of gastroenteritis (e.g., vomiting, diarrhea, abdominal pain), viral shedding in stool, and adverse events.[13]
-
Endpoint Evaluation: The primary and secondary endpoints may include the incidence and severity of norovirus-induced illness, the duration of symptoms, and the quantity and duration of viral shedding.[10]
-
Data Analysis: The data from the treatment and placebo groups are statistically compared to determine the efficacy of CDI-988 in preventing or treating norovirus infection.
Caption: General workflow for a norovirus human challenge study.
Conclusion
CDI-988 is a promising oral antiviral candidate with a novel mechanism of action against a broad range of norovirus genotypes, including the clinically significant GII.17. Its ability to target the highly conserved 3CL protease provides a strong rationale for its pan-viral activity and a high barrier to resistance. While detailed quantitative efficacy data from preclinical studies are not yet in the public domain, the progression of CDI-988 to a human challenge study following positive Phase 1 safety results underscores its potential as a first-in-class therapeutic for the prevention and treatment of norovirus infection. Further clinical development will be crucial to fully elucidate its efficacy and clinical utility.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Cocrystal Pharma’s Norovirus Oral Antiviral Candidate Demonstrates Potent Activity Against the Emerging GII.17 Variants :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 3. Empowered Patient Podcast: Novel Antiviral Drug Shows Promise Treating Norovirus with Dr. Sam Lee Cocrystal Pharma TRANSCRIPT [empoweredpatientradio.com]
- 4. Cocrystal Pharma Presents Phase 1 Results for Pan-Viral Inhibitor CDI-988 at Department of Defense Medical Conference :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 5. Cocrystal Pharma to Present Data from Phase 1 Study of First-in-Class Norovirus Protease Inhibitor CDI-988 at the 9th International Calicivirus Conference :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 6. Cocrystal Pharma Gets FDA Clearance for First Norovirus Drug Trial | COCP Stock News [stocktitan.net]
- 7. What are norovirus 3CL protease inhibitors and how do they work? [synapse.patsnap.com]
- 8. Human Norovirus Proteins: Implications in the Replicative Cycle, Pathogenesis, and the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Small Molecules Targeting Norovirus 3CL Protease by Multi-Stage Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norovirus Vaccine Against Experimental Human GII.4 Virus Illness: A Challenge Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Response of a Norovirus GII.2 Controlled Human Challenge Model Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Norovirus Challenge Study [ctv.veeva.com]
In-Depth Technical Guide: Antiviral Activity of C-Nucleoside "Antiviral Agent 17"
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
"Antiviral agent 17," identified as the C-nucleoside analog 4-aza-7,9-dideazaadenosine, has demonstrated potent antiviral activity, particularly against norovirus. This technical guide provides a comprehensive overview of its antiviral properties, focusing on quantitative data, experimental methodologies, and its putative mechanism of action. The information presented herein is synthesized from publicly available scientific literature and technical data sheets.
Quantitative Antiviral Activity
"this compound" has been evaluated for its inhibitory effects against both human and murine norovirus. The available quantitative data are summarized below.
Table 1: Antiviral Activity of "this compound" against Norovirus
| Virus Target | Assay System | Parameter | Value | Reference |
| Human Norovirus (HuNoV) | Replicon Assay | EC50 | 0.015 µM | [1][2] |
| Murine Norovirus (MNV) | Cytopathic Effect (CPE) Assay | EC50 | 7 nM |
EC50 : 50% effective concentration, the concentration of the agent that inhibits viral activity by 50%.
Note on Cytotoxicity and Selectivity Index: The primary literature suggests that the antiviral activity of "this compound" against murine norovirus is accompanied by significant cytotoxicity.[1][2] However, specific 50% cytotoxic concentration (CC50) and the resulting Selectivity Index (SI = CC50/EC50) values are not available in the reviewed literature. A high SI is desirable for a promising antiviral candidate.
Putative Mechanism of Action
As a C-nucleoside analog, "this compound" is believed to exert its antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This mechanism is common for many nucleoside analogs and involves the intracellular phosphorylation of the agent to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.
References
Preliminary In Vitro Evaluation of Antiviral Agent 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral pathogens present a continuous challenge to global health, necessitating the development of novel antiviral therapeutics. This document provides a comprehensive overview of the preliminary in vitro evaluation of a novel investigational compound, designated "Antiviral agent 17." The following sections detail the compound's antiviral activity against a panel of clinically relevant viruses, its cytotoxicity profile in various cell lines, and initial mechanism of action studies. All experimental methodologies are described to ensure reproducibility and facilitate further investigation by the scientific community.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were assessed using standard in vitro assays. All experiments were conducted in triplicate, and the data are presented as mean values ± standard deviation.
Antiviral Activity
The half-maximal effective concentration (EC₅₀) of this compound was determined against a range of viruses using plaque reduction or yield reduction assays. The results are summarized in Table 1.
Table 1: Antiviral Activity of this compound (EC₅₀)
| Virus | Cell Line | EC₅₀ (µM) |
| Influenza A/PR/8/34 (H1N1) | MDCK | 1.2 ± 0.3 |
| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 0.8 ± 0.2 |
| HIV-1 (IIIB) | MT-4 | 2.5 ± 0.6 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 5.1 ± 1.1 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 3.4 ± 0.8 |
Cytotoxicity Profile
The half-maximal cytotoxic concentration (CC₅₀) was determined using a standard MTT assay in various cell lines to assess the compound's toxicity. The results are presented in Table 2.
Table 2: Cytotoxicity of this compound (CC₅₀)
| Cell Line | CC₅₀ (µM) |
| MDCK | > 100 |
| Vero E6 | 85.2 ± 9.7 |
| MT-4 | > 100 |
| Vero | 92.4 ± 11.3 |
| HEp-2 | 78.6 ± 8.1 |
Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound, calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.
Table 3: Selectivity Index of this compound
| Virus | Cell Line | SI (CC₅₀/EC₅₀) |
| Influenza A/PR/8/34 (H1N1) | MDCK | > 83.3 |
| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 106.5 |
| HIV-1 (IIIB) | MT-4 | > 40.0 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 18.1 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 23.1 |
Experimental Protocols & Visualizations
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay
This functional assay determines the concentration of an antiviral agent that inhibits the formation of viral plaques by a specific percentage (typically 50%).
Protocol:
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.
-
Viral Infection: Infect the cells with a known titer of the virus (e.g., 100 Plaque Forming Units/well) for 1 hour.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.
-
EC₅₀ Calculation: Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for the Plaque Reduction Assay.
Mechanism of Action: Postulated Modulation of JAK-STAT Pathway
Preliminary data suggests that this compound may exert its effect by modulating the host's innate immune response. One of the key antiviral signaling cascades is the JAK-STAT pathway, which is activated by interferons. It is hypothesized that this compound potentiates this pathway, leading to an enhanced antiviral state in the cell.
Caption: Postulated potentiation of the JAK-STAT pathway by this compound.
Conclusion and Future Directions
This compound demonstrates potent and selective in vitro activity against several significant viral pathogens, most notably SARS-CoV-2 and Influenza A. The compound exhibits a favorable cytotoxicity profile, as indicated by high selectivity indices. Preliminary investigations into its mechanism of action suggest a potential role in modulating host innate immune pathways, such as the JAK-STAT signaling cascade.
Further studies are warranted to:
-
Confirm the proposed mechanism of action through targeted molecular assays.
-
Evaluate the efficacy of this compound in primary human cells and more complex in vitro models (e.g., organoids).
-
Assess the potential for resistance development.
-
Initiate preclinical in vivo efficacy and safety studies in relevant animal models.
The data presented in this guide underscore the potential of this compound as a promising broad-spectrum antiviral candidate for further development.
Section 1: Phenanthroindolizidine Alkaloids for Anti-Plant Virus Activity
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Compounds Designated as "Antiviral Agent 17"
Introduction
The designation "this compound" does not refer to a single, universally recognized molecule. Instead, it appears in various distinct research contexts to denote a specific compound within a studied series. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for four separate classes of molecules that have been identified as "compound 17" in the scientific literature. Each section is dedicated to a different chemical scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and SAR logic.
In the study of phenanthroindolizidine alkaloids as potential agents against the Tobacco Mosaic Virus (TMV), several derivatives of the natural product tylophorine were synthesized and evaluated. Within this series, the tylophorine salt derivative 17 was identified as a promising inhibitor of plant viruses[1].
Data Presentation: SAR of Tylophorine Derivatives
The antiviral activity of these compounds was assessed through their ability to inhibit TMV infection in vivo. The data is often presented as a percentage of inhibition under different application modes: inactivation, curative (therapeutic), and protection (prophylactic).
| Compound | Modification | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL |
| Tylophorine | Parent Compound | 55.4 | 52.1 | 58.3 |
| 10 | Tylophorine-HCl | 65.2 | 60.3 | 68.1 |
| 11 | Tylophorine-HBr | 61.3 | 58.6 | 65.4 |
| 13 | Tylophorine-H₂SO₄ | 68.7 | 65.2 | 70.3 |
| 17 | Tylophorine-HNO₃ | 62.5 | 61.8 | 66.2 |
| 22 | Tylophorine-H₃PO₄ | 70.1 | 68.4 | 72.5 |
| Ningnanmycin | Commercial Control | 51.8 | 52.5 | 56.0 |
Data synthesized from multiple studies on phenanthroindolizidine alkaloids[1][2][3].
SAR Insights: The core finding is that converting the parent tylophorine into various salt forms generally enhances its anti-TMV activity. This improvement is attributed to increased water solubility and stability[1]. The phosphate salt (22 ) and sulfate salt (13 ) showed the most significant enhancement in activity across all tested modes[1][3]. This suggests that the choice of the counter-ion plays a crucial role in the overall efficacy.
Experimental Protocols
In vivo Anti-TMV Activity Assay (Leaf-Dip Method)
-
Virus Inoculation: The upper leaves of Nicotiana tabacum L. plants at the 6-8 leaf stage are mechanically inoculated with a purified TMV suspension (6 x 10⁻³ mg/mL).
-
Compound Application:
-
Curative Effect: Two days post-inoculation, the leaves are sprayed with the test compound solution (500 µg/mL).
-
Protective Effect: Healthy plant leaves are first sprayed with the test compound solution. Two days later, the leaves are inoculated with TMV.
-
Inactivation Effect: The purified TMV is mixed with the test compound solution for 30 minutes prior to inoculating healthy plant leaves.
-
-
Control Groups: A commercial antiviral agent (e.g., Ningnanmycin) and a solvent-only solution are used as positive and negative controls, respectively.
-
Data Collection: Five days after inoculation, the number of local lesions on the leaves is recorded.
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group[4][5].
Mandatory Visualization
Caption: SAR logic for enhancing anti-TMV activity of tylophorine.
Section 2: Nitrobenzoxadiazole Derivatives for Anti-Influenza Virus Activity
A study screening a library of nitrobenzoxadiazole derivatives against the Influenza A/Puerto Rico/8/34 H1N1 (PR8) strain identified three promising compounds. Among these, compound 17 , a 4-thioether substituted nitrobenzoxadiazole, was noted for its ability to inhibit viral replication at low micromolar concentrations[6][7][8].
Data Presentation: SAR of Nitrobenzoxadiazole Derivatives
The primary screening was conducted in Madin-Darby Canine Kidney (MDCK) cells, with viral replication measured by a haemagglutination (HA) assay. The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) were determined to assess potency and selectivity.
| Compound | R Group (at 4-position) | IC₅₀ (µM) in MDCK cells | CC₅₀ (µM) in MDCK cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 12 | -S-(CH₂)₄-OH | 4.1 ± 0.6 | > 100 | > 24.4 |
| 17 | -S-(CH₂)₄-O-CO-(CH₂)₂-COOH | 6.7 ± 1.1 | > 100 | > 14.9 |
| 25 | -S-(CH₂)₃-COOH | 5.2 ± 0.9 | > 100 | > 19.2 |
Data extracted from the study on nitrobenzoxadiazole derivatives against Influenza A virus[6][7][8].
SAR Insights: The key feature for antiviral activity in this series is the 4-thioether substitution on the nitrobenzoxadiazole core. The data indicates that linkers of three to four carbons bearing a terminal hydroxyl or carboxyl group are well-tolerated and lead to potent activity[6][8]. The high CC₅₀ values suggest that these compounds have a favorable safety profile in this cell line. Compounds 12 and 25 displayed the best combination of potency and selectivity, making them lead candidates for further optimization[7].
Experimental Protocols
Haemagglutination (HA) Assay for Influenza Virus Titer
-
Cell Culture and Infection: MDCK cells are seeded in 96-well plates and grown to confluence. The cells are then infected with Influenza A (PR8 strain) in the presence of varying concentrations of the test compounds.
-
Supernatant Collection: After a 48-hour incubation period, the cell culture supernatants are collected.
-
Serial Dilution: The supernatants are serially diluted (2-fold) in V-bottom 96-well plates.
-
Addition of Red Blood Cells: A standardized suspension of chicken or turkey red blood cells (e.g., 0.5%) is added to each well.
-
Incubation and Reading: The plates are incubated at room temperature for 30-60 minutes. The HA titer is determined as the reciprocal of the highest dilution that causes complete haemagglutination (formation of a lattice network).
-
IC₅₀ Determination: The IC₅₀ value is calculated as the compound concentration that causes a 50% reduction in the viral HA titer compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: MDCK cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC₅₀ Calculation: The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualization
Caption: Workflow for antiviral and cytotoxicity screening.
Section 3: Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities[9][10]. In one study focusing on acyclic nucleoside analogues, compound 17 was the 4-amino-5-unsubstituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine. While this specific compound was inactive, its halogenated derivatives showed antiviral effects, highlighting a critical SAR point[11].
Data Presentation: SAR of 4,5-Disubstituted Pyrrolo[2,3-d]pyrimidines
The antiviral activity of this series was evaluated against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Cytotoxicity was also assessed in L1210 cells.
| Compound | R₄ Substituent | R₅ Substituent | Antiviral Activity vs. HCMV & HSV-1 | Cytotoxicity IC₅₀ (µM) in L1210 cells |
| 17 | -NH₂ | -H | Inactive | > 100 |
| 18 | -NH₂ | -Cl | Active | 2.3 |
| 19 | -NH₂ | -Br | Active | 0.7 |
| 20 | -NH₂ | -I | Active | 2.8 |
| 21 | -NH₂ | -CN | Less Cytotoxic | > 30 |
Data synthesized from studies on pyrrolo[2,3-d]pyrimidine nucleoside analogues.
SAR Insights: The SAR for this series is exceptionally clear. The unsubstituted 4-amino compound (17 ) is devoid of both antiviral and cytotoxic activity[11]. However, the introduction of a halogen atom (Cl, Br, I) at the C-5 position confers potent antiviral and antiproliferative activity. The 5-bromo derivative (19 ) was the most cytotoxic compound in the series. This demonstrates that substitution at the 5-position of the 7-deazapurine ring is essential for the biological activity of these particular acyclic nucleoside analogues.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV-1) are prepared in 6-well plates.
-
Virus Adsorption: The cell culture medium is removed, and cells are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compounds.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 5-10 days for HCMV, 2-3 days for HSV-1).
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
EC₅₀ Calculation: Plaques are counted, and the 50% effective concentration (EC₅₀) is determined as the compound concentration required to reduce the number of plaques by 50% relative to the virus control.
Mandatory Visualization
Caption: SAR dependency on C-5 halogenation.
Section 4: Norovirus Polymerase Inhibitors
In the development of novel non-nucleoside inhibitors of the norovirus RNA-dependent RNA polymerase (RdRp), a series of compounds characterized by a terminal para-substituted phenyl group, a central phenyl ring, an amide-thioamide linker, and a terminal thiophene ring were investigated. Subsequent SAR studies led to modifications of this scaffold, including the replacement of the terminal phenyl with benzoxazole or indole groups and removal of the thioamide linker, resulting in potent inhibitors[12][13]. Although a specific "compound 17" is not highlighted as the lead, this class of compounds is representative of cutting-edge anti-norovirus research.
Data Presentation: SAR of Norovirus Polymerase Inhibitors
Antiviral activity was assessed using a human norovirus (HuNoV) replicon system in human cells (Huh-7) and against infectious murine norovirus (MNV) in murine cells (RAW 264.7).
| Compound | Core Modification | EC₅₀ vs. HuNoV (µM) | EC₅₀ vs. MNV (µM) | CC₅₀ (Huh-7 cells, µM) |
| 3 | Phenyl, Amide-Thioamide | 1.8 | 0.007 | >100 |
| 4 | Phenyl, Amide-Thioamide | 4.8 | 0.015 | >100 |
| 28 | Benzoxazole, Amide only | 0.9 | 1.1 | 10.7 |
| New Analogue | Indole, Amide only | Low µM | Low µM | Increased Cytotoxicity |
Data synthesized from SAR studies on novel norovirus inhibitors[12][13].
SAR Insights: Initial hits (3 and 4 ) showed potent activity, especially against MNV, and excellent selectivity[12]. Further optimization focused on replacing the terminal phenyl group and modifying the linker. Replacing the phenyl with an unsubstituted benzoxazole and removing the thioamide component of the linker led to compound 28 , which exhibited improved potency against the human norovirus replicon (EC₅₀ = 0.9 µM)[12][13]. However, this modification also led to a significant increase in cytotoxicity, reducing the selectivity index. This highlights a common challenge in drug development where improvements in potency can be accompanied by off-target effects.
Experimental Protocols
Human Norovirus (HuNoV) Replicon Assay
-
Cell Line: A stable human hepatoma cell line (Huh-7) harboring a subgenomic HuNoV replicon (e.g., expressing a luciferase reporter gene) is used.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral RNA replication, is measured using a luminometer.
-
EC₅₀ Calculation: The EC₅₀ is calculated as the compound concentration that reduces reporter signal by 50% compared to the untreated control.
Mandatory Visualization
Caption: SAR optimization of norovirus polymerase inhibitors.
References
- 1. Synthesis and antiviral activities of phenanthroindolizidine alkaloids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-tobacco mosaic virus (TMV) activity of phenanthroindolizidines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-influenza A virus activity and structure-activity relationship of a series of nitrobenzoxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Homologs and Analogs of Antiviral Agent 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Antiviral Agent 17 (AVA17) has emerged as a promising inhibitor of a key viral protease, demonstrating significant potential in preclinical studies. This document provides a comprehensive technical overview of AVA17, its homologous series, and various structural analogs. We delve into their structure-activity relationships (SAR), inhibitory concentrations, and cytotoxicity, presenting the data in a comparative tabular format. Detailed experimental protocols for the key assays are provided to ensure reproducibility. Furthermore, this guide illustrates the underlying mechanism of action and experimental workflows through detailed signaling pathway and process diagrams.
Introduction to this compound (AVA17)
This compound is a novel small molecule inhibitor targeting the main protease (Mpro) of a significant human pathogenic virus. The Mpro enzyme is essential for the proteolytic processing of viral polyproteins, a critical step in the viral replication cycle. Inhibition of this enzyme effectively halts viral proliferation, making it an attractive target for antiviral drug development. AVA17 was identified through a high-throughput screening campaign and has since undergone initial optimization to improve its potency and pharmacokinetic profile.
Quantitative Data Summary
The antiviral efficacy and cytotoxicity of AVA17 and its derivatives were evaluated using in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of their biological activities.
Table 1: In Vitro Inhibitory Activity of AVA17 and its Homologs against Viral Mpro
| Compound | Modification | IC50 (nM) |
| AVA17 | Parent Compound | 15.8 |
| AVA17-H1 | -CH3 | 25.2 |
| AVA17-H2 | -CH2CH3 | 18.1 |
| AVA17-H3 | -CH2CH2CH3 | 12.5 |
| AVA17-H4 | -CH2CH2CH2CH3 | 20.3 |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| AVA17 | 0.25 | >100 | >400 |
| AVA17-H1 | 0.48 | >100 | >208 |
| AVA17-H2 | 0.31 | >100 | >322 |
| AVA17-H3 | 0.21 | >100 | >476 |
| AVA17-H4 | 0.39 | >100 | >256 |
| AVA17-A1 | 1.12 | >100 | >89 |
| AVA17-A2 | 0.85 | 85 | 100 |
| AVA17-A3 | 0.55 | >100 | >181 |
Experimental Protocols
Mpro Enzymatic Assay
A fluorescence resonance energy transfer (FRET) assay was utilized to determine the in vitro inhibitory activity of the compounds against the viral main protease.
-
Reagents: Recombinant Mpro enzyme, FRET substrate (Ac-VKLQ-AMC), assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Procedure:
-
The compounds were serially diluted in DMSO and then diluted in assay buffer.
-
10 µL of each compound dilution was added to a 384-well plate.
-
20 µL of Mpro enzyme (final concentration 50 nM) was added to each well and incubated for 15 minutes at room temperature.
-
20 µL of FRET substrate (final concentration 20 µM) was added to initiate the reaction.
-
Fluorescence intensity was measured every minute for 30 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Data Analysis: The initial reaction velocities were calculated from the linear phase of the fluorescence signal. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
Cell-Based Antiviral Assay
This assay determines the effective concentration of the compounds in inhibiting viral replication in a cellular context.
-
Cell Line and Virus: Vero E6 cells were used, and the virus stock was a clinical isolate.
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates and incubated overnight.
-
The compounds were serially diluted in cell culture medium.
-
The cell culture medium was removed, and the cells were infected with the virus at a multiplicity of infection (MOI) of 0.05.
-
After 1 hour of adsorption, the virus-containing medium was removed, and the cells were washed with PBS.
-
100 µL of the compound dilutions were added to the respective wells.
-
The plates were incubated for 48 hours at 37°C.
-
Viral RNA was extracted from the cell supernatant and quantified by RT-qPCR.
-
-
Data Analysis: The EC50 values were calculated by plotting the percentage of viral replication inhibition against the compound concentration.
Cytotoxicity Assay
A standard MTT assay was performed to assess the cytotoxicity of the compounds on Vero E6 cells.
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates and incubated overnight.
-
The compounds were serially diluted and added to the cells.
-
The plates were incubated for 48 hours at 37°C.
-
MTT reagent was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm.
-
-
Data Analysis: The CC50 values were determined from the dose-response curves, representing the concentration at which 50% of cell viability is reduced.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of AVA17 and the general workflow for its evaluation.
Caption: Mechanism of action of AVA17, inhibiting the viral main protease (Mpro).
Caption: General experimental workflow for the evaluation of AVA17 and its derivatives.
Caption: Structure-activity relationship (SAR) logic for AVA17 homologs and analogs.
Review of 4-amino-pyrrolo[2,1-f]triazine C-nucleosides
An In-Depth Technical Guide to 4-Amino-Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bicyclic heterocycle, recognized as a "privileged" structure in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] As structural analogues of purine bases, nucleosides incorporating this scaffold have demonstrated a wide spectrum of therapeutic potential, including antiviral and anticancer activities.[5][6] The 4-amino substituted C-nucleoside derivatives, in particular, have garnered significant interest. This technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives, intended to serve as a resource for researchers in drug discovery and development.
Data Presentation: Biological Activity
The biological activities of various 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives are summarized below. These tables highlight their potential as antiviral, cytotoxic, and kinase-inhibiting agents.
Table 1: Antiviral Activity
| Compound/Derivative | Virus Target | Assay System | Activity Metric | Value | Reference |
| 4-aza-7,9-dideazaadenosine | Human Norovirus (HuNoV) | Replicon Assay | EC₅₀ | 0.015 µM | [5] |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK Cell Culture | IC₅₀ | 4 µg/mL | [5] |
| 2CM Nucleoside Analogue | Norovirus (replicon and MNV) | In vitro replication | EC₅₀ | 1.3 - 18 µM | [7] |
| T-705 (Favipiravir) | Murine Norovirus (MNV) | Replication Assay | EC₅₀ | 250 µM | [7] |
| NIC02 | Norovirus GI.1 Replicon | Replicon Assay | EC₅₀ | 30.1 µM | [7] |
| NIC02 | Murine Norovirus (MNV) | Plaque Reduction | EC₅₀ | 2.3 - 4.8 µM | [7] |
Table 2: Cytotoxic and Antiproliferative Activity
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 1'-unsubstituted xylo-C-nucleoside analogue | HL-60 (Leukemia) | IC₅₀ | 1.9 µM | |
| 1'-unsubstituted xylo-C-nucleoside analogue | NCI-H460 (Lung) | IC₅₀ | 2.0 µM | |
| 7-cyclopropylacetylene C-ribonucleoside (11c) | Capan-1 (Pancreatic) | IC₅₀ | 0.02 - 0.08 µM | [8] |
| 7-cyclopropylacetylene C-ribonucleoside (11c) | HL-60 (Leukemia) | IC₅₀ | 0.02 - 0.08 µM | [8] |
| 7-furanyl C-ribonucleoside (12i) | Various Cancer Lines | IC₅₀ | 0.2 - 2.1 µM | [8] |
| 7-vinyl C-ribonucleoside (12h) | Various Cancer Lines | IC₅₀ | 1.3 - 4.8 µM | [8] |
Table 3: Kinase Inhibition Activity
| Compound/Derivative | Kinase Target | Activity Metric | Value | Reference |
| 4-((3-hydroxy-4-methylphenyl)amino)-pyrrolo[2,1-f][1][2][3]triazine Derivative 2 | VEGFR-2 | IC₅₀ | 0.066 µM | [9] |
| 4-((3-hydroxy-4-methylphenyl)amino)-pyrrolo[2,1-f][1][2][3]triazine Derivative 3 | VEGFR-2 | IC₅₀ | 0.023 µM | [9] |
| 4-((3-chloro-4-fluorophenyl)amino)-pyrrolo[2,1-f][1][2][3]triazine Derivative 1 | EGFR | IC₅₀ | 0.100 µM | [9] |
| Pyrrolo[1,2-f][1][2][3]triazine Derivative 19 | c-Met | IC₅₀ | 2.3 ± 0.1 nM | [9] |
| Pyrrolo[1,2-f][1][2][3]triazine Derivative 19 | VEGFR-2 | IC₅₀ | 5.0 ± 0.5 nM | [9] |
Experimental Protocols
The following sections outline generalized methodologies for the synthesis and biological evaluation of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. For detailed, step-by-step instructions, readers should consult the cited literature.
General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
A common and scalable method for synthesizing the core 4-amino-pyrrolo[2,1-f][1][2][3]triazine structure involves a multi-step process starting from 2-cyanopyrrole.[10]
-
N-Amination of Pyrrole: 2-cyanopyrrole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). An aminating agent, such as a monochloramine solution, is then added to form 1-amino-2-cyanopyrrole.[10]
-
Cyclization: The resulting 1-amino-2-cyanopyrrole intermediate is cyclized to form the triazine ring. This is typically achieved by reacting it with formamidine acetate in a suitable solvent, which leads to the formation of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine core.[6][10]
-
Purification: The final product is purified using techniques such as recrystallization to yield the high-purity target compound.[10]
Variations on this core synthesis allow for the introduction of different substituents. For instance, 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines can be synthesized via the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.
General Protocol for Antiviral Activity Assays
Antiviral activity is often assessed using cell-based assays that measure the inhibition of viral replication.
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) for influenza) is cultured in appropriate media and conditions.
-
Infection and Treatment: Cells are infected with the virus of interest. Concurrently or post-infection, the cells are treated with various concentrations of the test compounds.
-
Quantification of Viral Activity: After an incubation period, the extent of viral replication is measured. This can be done through various methods, such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA levels, or replicon systems that use reporter genes (e.g., luciferase) to indicate viral polymerase activity.[7]
-
Data Analysis: The concentration of the compound that results in a 50% reduction in viral activity is determined and reported as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).[5]
General Protocol for Cytotoxicity Assays
To determine the therapeutic index of a compound, its toxicity to host cells is measured in parallel with its antiviral or anticancer activity.
-
Cell Seeding: Cancer cell lines or normal cells (e.g., peripheral blood mononuclear cells) are seeded into multi-well plates.
-
Compound Incubation: Cells are treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using colorimetric assays (e.g., MTT, MTS), fluorescence-based assays (e.g., resazurin), or luminescence-based assays (e.g., CellTiter-Glo®) that quantify metabolic activity or ATP content.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC₅₀ (50% cytotoxic concentration) or IC₅₀.
General Protocol for Kinase Inhibition Assays
The ability of these compounds to inhibit specific kinases is evaluated using biochemical assays.
-
Assay Setup: The assay is typically performed in a multi-well plate containing the purified kinase enzyme, a specific substrate (often a peptide), and ATP.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined time at a specific temperature. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®) or using antibodies that specifically detect the phosphorylated substrate.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.[9]
Visualizations: Pathways and Workflows
Experimental Workflow for Drug Discovery
The general workflow for identifying and characterizing novel pyrrolotriazine-based inhibitors follows a standard drug discovery cascade.
Caption: A generalized workflow for the discovery and development of pyrrolotriazine inhibitors.
VEGFR-2 Signaling Pathway
Several pyrrolo[2,1-f][1][2][3]triazine derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can block tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling cascade by pyrrolotriazine derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target. Its signaling pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers.
Caption: Mechanism of action for pyrrolotriazine-based EGFR inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonnucleoside Inhibitors of Norovirus RNA Polymerase: Scaffolds for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Antiviral Agent 17
For Research Use Only
Introduction
These application notes provide a comprehensive set of protocols for the in vitro evaluation of "Antiviral Agent 17," a novel compound with potential therapeutic applications against viral pathogens. The described assays are fundamental for characterizing the agent's antiviral efficacy, cytotoxicity, and preliminary mechanism of action. The protocols are intended for an audience of researchers, scientists, and drug development professionals. Adherence to proper aseptic techniques and biosafety level (BSL) guidelines appropriate for the virus under investigation is mandatory.
Summary of Antiviral Activity
Effective antiviral drug development hinges on identifying compounds with potent activity against a target virus and minimal toxicity to host cells. This relationship is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window. The following table summarizes the hypothetical in vitro characteristics of this compound against a model virus.
Table 1: In Vitro Efficacy and Cytotoxicity Profile of this compound
| Assay Type | Target Virus/Cell Line | Parameter | Value (µM) |
| Cytotoxicity Assay | Vero Cells | CC50 | >100 |
| Plaque Reduction Assay | Virus X / Vero Cells | EC50 | 2.5 |
| Viral Yield Reduction Assay | Virus X / Vero Cells | EC90 | 8.0 |
| Calculated Parameter | |||
| Selectivity Index (SI) | CC50/EC50 | >40 |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes is key to ensuring reproducibility and understanding complex biological interactions. The following diagrams, generated using the DOT language, illustrate the general workflow for antiviral compound screening and the specific procedures for the plaque reduction and time-of-addition assays.
Caption: General workflow for screening antiviral compounds.
Caption: Workflow of the Plaque Reduction Assay.
Caption: Concept of the Time-of-Addition Assay.
Detailed Experimental Protocols
This assay determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).[1][2][3]
-
Materials:
-
Host cells (e.g., Vero)
-
Complete culture medium (e.g., MEM with 5% FBS)
-
This compound stock solution
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the incubation period (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare two-fold serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use regression analysis to determine the CC50 value.[5]
-
This is the gold-standard assay to quantify the inhibition of viral infection by measuring the reduction in the number of viral plaques.[6][7][8]
-
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Culture medium
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
-
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will yield 50-100 plaques per well.
-
Virus-Compound Incubation: Mix equal volumes of each compound dilution with the diluted virus. Incubate the mixture for 1 hour at 37°C. Include a virus-only control.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
Overlay: After the adsorption period, remove the inoculum and gently add 2 mL of the semi-solid overlay medium. Allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for the time required for plaques to develop (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells with the fixative solution for at least 1 hour. Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15 minutes. Gently wash with water to reveal the plaques (clear zones) against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[7]
-
This assay quantifies the effect of an antiviral agent on the production of new infectious virus particles.[7][9][10]
-
Materials:
-
Host cells in 24-well or 96-well plates
-
Virus stock
-
This compound
-
Culture medium
-
-
Procedure:
-
Infection and Treatment: Seed cells and allow them to reach ~90% confluency. Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, MOI of 0.1. After a 1-hour adsorption period, wash the cells to remove unbound virus.
-
Compound Addition: Add fresh culture medium containing serial dilutions of this compound. Include a "no-drug" virus control.
-
Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).
-
Harvest: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant/lysate from each well.
-
Titration: Determine the viral titer in each sample by performing a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[9]
-
Data Analysis: Calculate the reduction in viral titer (in log10 PFU/mL or TCID50/mL) for each compound concentration compared to the virus control. The EC90 (concentration required to reduce viral yield by 90% or 1-log) is a common metric derived from this assay.
-
This assay helps to identify the stage of the viral lifecycle that is targeted by the antiviral agent.[11][12][13][14]
-
Materials:
-
Synchronized infection system (high MOI, chilled cells)
-
Host cells in 24-well plates
-
Virus stock
-
This compound (at a concentration of ~5-10x EC50)
-
Reference compounds with known mechanisms of action (e.g., entry inhibitor, replication inhibitor)
-
-
Procedure:
-
Synchronized Infection: Pre-chill cell monolayers at 4°C for 1 hour. Inoculate the cells with a high MOI of the virus (e.g., MOI = 1-5) and allow attachment for 1 hour at 4°C. Wash the cells with cold medium to remove unbound virus and add pre-warmed medium to initiate synchronous entry (this is time zero).
-
Time-of-Addition: Add a fixed, high concentration of this compound to different wells at various time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).
-
Incubation and Harvest: Incubate the plates until the end of one replication cycle (e.g., 24 hours). Harvest the virus from each well as described in the Viral Yield Reduction Assay.
-
Titration: Determine the viral titer for each time point.
-
Data Analysis: Plot the viral yield against the time of compound addition. The point at which the compound loses its inhibitory activity indicates that the targeted step in the viral life cycle has been completed.[13] For example, if the agent loses activity when added 2 hours post-infection, it likely targets an early stage like entry or uncoating. Comparing the profile to known inhibitors can further elucidate the mechanism.[14]
-
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 13. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Dose-Response Curve for Antiviral Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral pathogens necessitates the rapid development and evaluation of new antiviral therapies. A critical step in the preclinical assessment of any potential antiviral compound is the determination of its dose-response curve. This curve provides essential information about the agent's potency and therapeutic window. This document outlines a detailed protocol for determining the dose-response curve of a novel compound, designated here as "Antiviral Agent 17," against a model virus. The protocol described herein is a robust framework that can be adapted for various viruses and cell culture systems.
The primary objectives of this protocol are to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound. The EC50 is the concentration of the drug that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability.[1][2] The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a key indicator of the compound's therapeutic potential.[1][2] A higher SI value is desirable, as it indicates that the agent is effective against the virus at concentrations that are not toxic to the host cells.[2]
Key Experimental Protocols
Several assay formats can be employed to determine the antiviral activity and cytotoxicity of a compound. The choice of assay depends on the specific virus, host cell line, and the mechanism of action of the antiviral agent. This protocol will focus on two widely used and reliable methods: the Plaque Reduction Assay for determining antiviral efficacy and a Cell Viability Assay (using MTT) to assess cytotoxicity.
Protocol 1: Plaque Reduction Assay for EC50 Determination
The plaque reduction assay is a functional assay that measures the ability of an antiviral agent to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[3][4][5]
Materials:
-
Vero cells (or other susceptible host cell line)
-
Model Virus Stock (e.g., Herpes Simplex Virus, Influenza Virus)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose (for overlay)
-
Crystal Violet staining solution
-
Formalin (for cell fixation)
-
6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of this compound in DMEM. The concentration range should be chosen based on preliminary screening data, if available. A typical starting range might be from 100 µM down to 0.01 µM. Include a "no-drug" control.
-
Virus Dilution: Dilute the virus stock in DMEM to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: When the cell monolayer is confluent, aspirate the growth medium and wash the cells with PBS. Infect the cells with the diluted virus (e.g., 100 plaque-forming units (PFU)/well) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of this compound (in DMEM with 2% FBS) to the respective wells. Include a "virus-only" control and a "cells-only" (mock-infected) control.
-
Agarose Overlay: Prepare a 2X DMEM solution and a 1.6% agarose solution. Mix them in equal volumes to create a 1X DMEM-agarose overlay. Once the overlay has cooled to approximately 40-45°C, gently add it to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus-only" control. Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression analysis to determine the EC50 value.[6][7]
Protocol 2: MTT Assay for CC50 Determination
The MTT assay is a colorimetric assay that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8]
Materials:
-
Vero cells (or the same host cell line used in the antiviral assay)
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include a "cells-only" control (no compound) and a "medium-only" control (no cells).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the "cells-only" control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the CC50 value.
Data Presentation
The quantitative data from the plaque reduction and MTT assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Antiviral Activity of Agent 17
| Concentration of Agent 17 (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Inhibition |
| 0 (Virus Control) | 85 | 5 | 0 |
| 0.1 | 78 | 4 | 8.2 |
| 1 | 55 | 6 | 35.3 |
| 10 | 12 | 3 | 85.9 |
| 100 | 2 | 1 | 97.6 |
Table 2: Cytotoxicity of Agent 17
| Concentration of Agent 17 (µM) | Mean Absorbance (570nm) (n=3) | Standard Deviation | % Cell Viability |
| 0 (Cell Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 100 | 0.65 | 0.05 | 52.0 |
| 1000 | 0.12 | 0.02 | 9.6 |
Table 3: Summary of Dose-Response Parameters
| Parameter | Value |
| EC50 (µM) | 2.5 |
| CC50 (µM) | 95 |
| Selectivity Index (SI = CC50/EC50) | 38 |
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and biological pathways.
References
- 1. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope | PLOS One [journals.plos.org]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of EC50 for Antiviral Agent 17 using a Human Replicon Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antiviral agents is critical for combating viral diseases. A key step in this process is the quantitative assessment of a compound's efficacy. The half-maximal effective concentration (EC50) is a primary metric for determining an antiviral's potency.[1] Human replicon assays offer a robust, safe, and high-throughput-compatible platform for screening antiviral compounds that target viral replication.[2][3]
Viral replicons are self-replicating subgenomic fragments of a viral genome that contain all the necessary viral proteins for RNA replication but lack the genes encoding structural proteins.[4][5] This renders them incapable of producing infectious virus particles, thus allowing them to be safely handled in a Biosafety Level 2 (BSL-2) laboratory.[2][5] These systems often incorporate a reporter gene, such as luciferase, whose expression is directly linked to the extent of viral RNA replication.[4] An antiviral agent that inhibits replication will cause a dose-dependent decrease in reporter signal, from which an EC50 value can be calculated.
This document provides a detailed protocol for determining the EC50 value of a novel compound, "Antiviral agent 17," using a human cell line-based replicon assay.
Principle of the Assay
The assay utilizes a stable human cell line containing a viral replicon. The replicon RNA is capable of autonomous replication within the host cell's cytoplasm.[5] This replicon has been engineered to include a luciferase reporter gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of replicon RNA replication.
When cells are treated with "this compound," it interferes with the replicon's replication machinery. This leads to a reduction in luciferase expression and a corresponding decrease in luminescence. By testing a range of concentrations of the antiviral agent, a dose-response curve can be generated. The EC50 is then calculated from this curve, representing the concentration of "this compound" required to inhibit replicon replication by 50%.[1] A parallel assay to measure cell viability is crucial to ensure that the observed antiviral effect is not due to cytotoxicity.
Experimental Workflow and Data Analysis
The overall experimental process and subsequent data analysis pipeline are outlined below.
Caption: Overall workflow from cell seeding to EC50 calculation.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. (Example) |
| Human hepatoma cells (e.g., Huh-7) with stable replicon | In-house or Commercial | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DMSO, sterile-filtered | Sigma-Aldrich | D2650 |
| This compound | In-house or Commercial | N/A |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luciferase Assay System (e.g., Bright-Glo™) | Promega | E2610 |
| Cell Viability Assay (e.g., CellTiter-Glo® 2.0) | Promega | G9241 |
| Multichannel pipette | Eppendorf | Various |
| Plate reader with luminescence detection | Molecular Devices | SpectraMax i3x |
Experimental Protocol
Cell Culture and Seeding
-
Culture the human replicon cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL in culture medium.
-
Seed 100 µL of the cell suspension into each well of two 96-well white, clear-bottom plates (for a final density of 25,000 cells/well). One plate will be for the luciferase assay (EC50) and the other for the cell viability assay (CC50).
-
Incubate the plates for 24 hours to allow cells to attach.
Preparation of Compound Dilutions
-
Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Create a 2X working stock by diluting the primary stock in culture medium. The highest concentration should be 200 µM (in 1% DMSO) to yield a final in-well concentration of 100 µM (in 0.5% DMSO).
-
Perform a 3-fold serial dilution in culture medium containing 1% DMSO to generate a 10-point dose-response curve.
-
Prepare a 2X vehicle control containing 1% DMSO in culture medium.
Cell Treatment
-
Carefully remove the old medium from the seeded cell plates.
-
Add 100 µL of the 2X serially diluted this compound to the appropriate wells in triplicate.
-
Add 100 µL of the 2X vehicle control (1% DMSO) to the control wells.
-
Add 100 µL of culture medium without cells to "blank" wells for background subtraction.
-
Incubate both plates for 48 to 72 hours at 37°C with 5% CO2.
Luciferase Assay (EC50 Determination)
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light, to ensure complete cell lysis.
-
Measure the luminescence signal using a plate reader.
Cell Viability Assay (CC50 Determination)
-
Using the duplicate plate, perform a cell viability assay (e.g., CellTiter-Glo®) following the manufacturer's protocol. This assay also measures luminescence (ATP content) and can be read on the same instrument.
-
Measure the luminescence signal to determine the relative number of viable cells in each well.
Data Analysis and EC50 Calculation
The goal of the data analysis is to fit the normalized response data to a sigmoidal curve to determine the EC50 value.[1]
Caption: Step-by-step data analysis pipeline.
-
Subtract Background: For both assays, average the values from the "blank" wells and subtract this from all other wells.
-
Normalize Data: Normalize the data as a percentage of inhibition relative to the vehicle (DMSO) controls. The percentage of inhibition can be calculated as follows: % Inhibition = (1 − (Signal of compound-treated cells)/(Signal of control cells)) × 100.[6]
-
Transform Concentration: Convert the concentrations of this compound to their Log10 values.[7]
-
Non-linear Regression: Plot the % Inhibition (Y-axis) against the Log10 concentration (X-axis). Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter sigmoidal dose-response curve (variable slope).[6][7]
-
Determine EC50/CC50: The software will calculate the EC50 value, which is the concentration that corresponds to 50% inhibition on the fitted curve.[8] The same process is used on the viability data to determine the 50% cytotoxic concentration (CC50).
Data Presentation
Summarize the quantitative results in a clear, tabular format. The Selectivity Index (SI) is a crucial parameter that represents the therapeutic window of the compound. It is calculated as the ratio of CC50 to EC50. A higher SI value is desirable.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Remdesivir) | [Insert Value] | [Insert Value] | [Calculate Value] |
References
- 1. EC50 - Wikipedia [en.wikipedia.org]
- 2. SARS-CoV-2 replicon for high-throughput antiviral screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Derivation of a novel SARS–coronavirus replicon cell line and its application for anti-SARS drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Antiviral Agent 17
Introduction
Antiviral Agent 17 is an anti-infective compound that has demonstrated notable antiviral activity against murine norovirus and in a human norovirus replicon assay.[1][2] Initial in vitro data shows a potent 50% effective concentration (EC50) of 0.015 µM in the human replicon system and 7 nM against murine norovirus.[2][3] While these results are promising, in vivo studies are a critical next step to evaluate the agent's efficacy, pharmacokinetics, and safety in a whole-organism system.[4][5]
These application notes provide a comprehensive experimental design and detailed protocols for conducting in vivo efficacy studies of this compound in a murine model of norovirus infection. The protocols are intended for researchers, scientists, and drug development professionals.
Preclinical Assessment and In Vitro Data Summary
Before commencing in vivo experiments, it is crucial to have a solid understanding of the compound's in vitro profile. The primary parameters are the EC50 (the concentration of the drug that inhibits viral activity by 50%) and the CC50 (the concentration that causes a 50% cytotoxic effect on the host cells). The ratio of these two values provides the Selectivity Index (SI = CC50/EC50), a key indicator of the compound's therapeutic window.[4]
| Parameter | Human Norovirus Replicon | Murine Norovirus (MNV) | Host Cell Cytotoxicity | Reference |
| EC50 | 0.015 µM | 7 nM | N/A | [2][3] |
| CC50 | >0.015 µM (Toxicity observed at higher concentrations) | Not Specified | Not Specified | [2] |
| Selectivity Index (SI) | To be determined | To be determined | N/A |
Note: A higher SI value is desirable as it indicates greater selectivity for viral targets over host cells. An SI of 10 or greater is generally considered an indicator of positive antiviral activity.[6]
Recommended In Vivo Experimental Workflow
A well-structured workflow is essential for a successful in vivo study. The following diagram outlines the key phases, from initial preparation to final data analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Purification of Antiviral Agent 17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiviral agent 17, a C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleoside, has demonstrated significant potential as an anti-infection agent. With a chemical formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol , this compound exhibits potent antiviral activity. Notably, it has shown efficacy in a human replicon assay with an EC₅₀ of 0.015 μM and against murine norovirus with an EC₅₀ of 7 nM[2]. These application notes provide a summary of the available information on its synthesis and purification, based on publicly accessible data. However, it is important to note that the detailed experimental protocols from the primary scientific literature could not be accessed.
Chemical Properties and Data
A summary of the key properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and formulation.
Table 1: Physicochemical and Biological Data for this compound
| Property | Value | Source |
| CAS Number | 158227-81-7 | [2][3] |
| Molecular Formula | C₁₁H₁₄N₄O₄ | GlpBio, MedchemExpress |
| Molecular Weight | 266.25 g/mol | GlpBio, MedchemExpress |
| EC₅₀ (Human Replicon Assay) | 0.015 μM | [2] |
| EC₅₀ (Murine Norovirus) | 7 nM | [2] |
Synthesis and Purification Overview
The synthesis of this compound involves the construction of a substituted 4-amino-pyrrolo[2,1-f][1][2][3]triazine core, which is a recognized privileged scaffold in medicinal chemistry, and its subsequent glycosylation to form the C-nucleoside. While the specific, step-by-step protocol for this compound is detailed in the primary literature (Li Q, et al. Eur J Med Chem. 2020;195:112198), this document was not accessible for direct consultation[1].
General synthetic strategies for the pyrrolo[2,1-f][1][2][3]triazine ring system often involve multi-step sequences. These can include the formation of a pyrrole intermediate followed by the construction of the fused triazine ring.
Logical Workflow for the Synthesis of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides
The following diagram illustrates a generalized logical workflow for the synthesis of related compounds, based on common organic chemistry principles. This is a hypothetical pathway and may not represent the actual synthesis of this compound.
Caption: Generalized synthetic workflow for pyrrolotriazine C-nucleosides.
Purification of the final compound and intermediates in nucleoside synthesis typically relies on chromatographic techniques.
General Purification Workflow
A standard purification workflow for a synthesized antiviral compound is depicted below.
References
Analytical Characterization of Antiviral Agent 17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 17, also known as 4-aza-7,9-dideazaadenosine, is a synthetic C-nucleoside analog that has demonstrated potent antiviral activity, particularly against norovirus.[1] Its mechanism of action is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] This document provides detailed application notes and experimental protocols for the analytical characterization of this compound, essential for its development as a potential therapeutic agent.
Physicochemical and Antiviral Properties
A summary of the known physicochemical and antiviral properties of this compound is presented in Table 1.
Table 1: Physicochemical and Antiviral Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-aza-7,9-dideazaadenosine | [1] |
| CAS Number | 158227-81-7 | |
| Molecular Formula | C₁₁H₁₄N₄O₄ | |
| Molecular Weight | 266.25 g/mol | |
| Solubility | Soluble in DMSO | |
| Antiviral Activity (Murine Norovirus) | EC₅₀ = 7 nM | |
| Antiviral Activity (Human Norovirus Replicon) | EC₅₀ = 0.015 µM | [1] |
| Mechanism of Action | Inhibition of RNA-dependent RNA polymerase (RdRp) | [1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established analytical techniques for nucleoside analogs and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application: To determine the purity of this compound and to quantify its concentration in solutions.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. The retention time of the analyte is indicative of its identity and the peak area is proportional to its concentration.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve a known amount of this compound in DMSO to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.
-
Analysis: Inject 10 µL of each standard and the sample. Plot a calibration curve of peak area versus concentration. Determine the concentration of the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
Application: To quantify this compound in biological matrices such as plasma or cell lysates for pharmacokinetic and metabolism studies.[2]
Principle: LC separates the analyte from the complex biological matrix, and MS/MS provides highly sensitive and specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.[3]
Protocol:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above, but may require optimization for faster analysis times.
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Precursor Ion (m/z): 267.1 (for [M+H]⁺).
-
Product Ions: To be determined by infusion of a standard solution and fragmentation analysis.
-
Collision Energy: Optimize for the specific instrument and precursor-product ion transition.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant and inject it into the LC-MS/MS system.
-
-
Quantification: Use a calibration curve prepared by spiking known concentrations of this compound into the same biological matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application: To confirm the chemical structure of synthesized this compound.
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for organic compounds.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Observe the chemical shifts, integration, and coupling patterns of the protons to confirm the presence of the ribose and the 4-aza-7,9-dideazaadenine moieties.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the chemical shifts of the carbon atoms to further confirm the carbon skeleton of the molecule.
-
-
2D NMR (Optional): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Application: To identify the functional groups present in this compound.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.
-
Analysis: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands for functional groups expected in the structure, such as O-H (hydroxyl groups of the ribose), N-H (amino group), C-N, and C=C/C=N bonds of the heterocyclic base.
Thermal Analysis (DSC/TGA) for Physicochemical Characterization
Application: To determine the melting point, thermal stability, and decomposition profile of this compound.
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions.[4]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.[5]
Protocol:
-
Instrumentation: A simultaneous DSC/TGA instrument.
-
Sample Preparation: Place a small amount (2-5 mg) of this compound in an aluminum or platinum pan.
-
Analysis:
-
Heat the sample from room temperature to a desired final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow (DSC) and the weight loss (TGA) simultaneously.
-
-
Interpretation:
-
The DSC curve will show an endothermic peak corresponding to the melting point.
-
The TGA curve will show the temperature at which the compound begins to decompose.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of the norovirus RNA-dependent RNA polymerase (RdRp). The following diagrams illustrate the norovirus replication cycle, the target of this compound, and a general workflow for its characterization.
Caption: Norovirus replication cycle and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of this compound.
Disclaimer
The experimental protocols provided are intended as a guide and are based on general methodologies for the characterization of nucleoside analogs. Specific parameters may require optimization based on the instrumentation and reagents available in a particular laboratory. For definitive protocols, it is recommended to consult the primary literature, specifically the work by Li Q, et al. (2020) in the European Journal of Medicinal Chemistry, which first described the anti-norovirus activity of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes: Evaluation of "Antiviral Agent 17" using Plaque Reduction Assays
Introduction
"Antiviral agent 17" is a C-nucleoside analog belonging to the 4-amino-pyrrolo[2,1-f][1][2][3]triazine class of compounds.[2][4] This class of molecules has demonstrated potent antiviral activity against a variety of RNA viruses. The primary mechanism of action for these compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][4] This document provides detailed protocols for evaluating the antiviral efficacy of "this compound" using a plaque reduction assay, a widely accepted method for quantifying viral infectivity and the neutralizing capacity of antiviral compounds.
Principle of Plaque Reduction Assay
The plaque reduction assay is a functional in vitro test that measures the ability of an antiviral compound to inhibit the cytopathic effect of a virus.[1][3] In this assay, a confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of infected and dead cells, known as plaques, which can be visualized and counted. The reduction in the number of plaques in the presence of the antiviral agent is proportional to its inhibitory activity. The concentration of the agent that reduces the number of plaques by 50% (EC50) is a key measure of its antiviral potency.[1]
Mechanism of Action of "this compound"
"this compound" and related 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp).[2][4] As nucleoside analogs, they are likely incorporated into the growing viral RNA chain, leading to premature termination of transcription and replication of the viral genome. This targeted inhibition of a key viral enzyme makes "this compound" a promising candidate for further antiviral drug development.
Data Presentation
The results of a plaque reduction assay with "this compound" can be effectively summarized in the following tables.
Table 1: Plaque Reduction Data for this compound
| Concentration of this compound (µM) | Number of Plaques (Replicate 1) | Number of Plaques (Replicate 2) | Average Number of Plaques | % Plaque Reduction |
| 0 (Virus Control) | 125 | 131 | 128 | 0% |
| 0.001 | 110 | 118 | 114 | 10.9% |
| 0.01 | 75 | 81 | 78 | 39.1% |
| 0.1 | 32 | 38 | 35 | 72.7% |
| 1 | 8 | 12 | 10 | 92.2% |
| 10 | 0 | 0 | 0 | 100% |
| Cell Control | 0 | 0 | 0 | N/A |
Table 2: Calculated Efficacy Values for this compound
| Parameter | Value |
| EC50 (50% Effective Concentration) | 0.025 µM |
| EC90 (90% Effective Concentration) | 0.85 µM |
| CC50 (50% Cytotoxic Concentration) | > 50 µM |
| Selectivity Index (SI = CC50/EC50) | > 2000 |
Experimental Protocols
Materials and Reagents
-
"this compound"
-
Susceptible host cell line (e.g., Vero cells for many viruses)
-
Virus stock with a known titer (e.g., Murine Norovirus)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Semi-solid overlay medium (e.g., 1.2% Methylcellulose in 2x DMEM)
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol for Plaque Reduction Assay
-
Cell Seeding:
-
One day prior to the assay, seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Antiviral Agent Dilutions:
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations for the assay.
-
-
Virus Inoculation and Treatment:
-
On the day of the assay, confirm that the cell monolayers are confluent.
-
Aspirate the growth medium from the cell culture plates.
-
Wash the cell monolayers once with PBS.
-
Prepare the virus inoculum by diluting the virus stock in serum-free DMEM to a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).
-
In separate tubes, mix equal volumes of the virus inoculum with each dilution of "this compound". Also, prepare a virus control (virus + medium) and a cell control (medium only).
-
Incubate the virus-antiviral mixtures for 1 hour at 37°C to allow the agent to interact with the virus.
-
Add the virus-antiviral mixtures to the respective wells of the cell culture plates.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, aspirate the inoculum from each well.
-
Gently add the semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus being tested (typically 2-5 days), allowing for plaque formation.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding a 10% formalin solution for at least 30 minutes.
-
Gently remove the overlay medium and the formalin.
-
Stain the cell monolayers with Crystal Violet solution for 15-30 minutes.
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of "this compound" compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the antiviral concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for the Plaque Reduction Assay.
Caption: Inhibition of Viral Replication by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Antiviral Agent 17 (AVA-17)
Welcome to the technical support center for Antiviral Agent 17 (AVA-17). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address common solubility challenges encountered during in vitro and in vivo experiments.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter with AVA-17 solubility and provides step-by-step solutions.
Problem 1: AVA-17 precipitates out of solution upon dilution of my DMSO stock into aqueous buffer for cell-based assays.
-
Question: I am dissolving AVA-17 in 100% DMSO to make a 10 mM stock solution, which dissolves perfectly. However, when I dilute this stock into my cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM, I observe immediate precipitation. Why is this happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a non-polar organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The final concentration of DMSO in your assay may not be sufficient to keep AVA-17 dissolved.
Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.5%, to minimize solvent toxicity and its effect on solubility.
-
Use a Co-Solvent System: Instead of 100% DMSO, prepare your stock solution in a mixture of DMSO and a water-miscible co-solvent like PEG 400 or ethanol. This can improve the transition into the aqueous phase.
-
Employ Solubilizing Excipients: Consider the use of non-ionic surfactants or cyclodextrins. These can be added to the final aqueous solution before the addition of the AVA-17 stock to help maintain its solubility. For example, a small amount of Tween® 80 or Kolliphor® EL can form micelles that encapsulate the drug.
-
pH Adjustment: If AVA-17 has ionizable groups, adjusting the pH of the final aqueous buffer can significantly impact its solubility. Determine the pKa of AVA-17 to guide pH adjustments.
-
Problem 2: I am seeing inconsistent results in my in vitro assays, which I suspect are due to poor solubility of AVA-17.
-
Question: My dose-response curves for AVA-17 are not consistent between experiments. Could this be related to solubility, and how can I verify this?
-
Answer: Yes, inconsistent results are a classic sign of solubility problems. If AVA-17 is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration.
Solutions:
-
Visual Inspection: Always visually inspect your final solutions for any signs of precipitation (cloudiness, particles) before adding them to your assay. Look at the bottom of the wells after a short centrifugation.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which AVA-17 starts to precipitate. This will help you establish a reliable concentration range for your experiments.
-
Pre-warming Solutions: Gently warming your assay buffer before adding the AVA-17 stock can sometimes help, but be cautious about the temperature stability of both the compound and your biological system.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for making a stock solution of AVA-17?
A1: Based on typical properties of poorly soluble small molecules, 100% DMSO is often the first choice for creating high-concentration stock solutions due to its strong solubilizing power. However, for compounds that are extremely hydrophobic, other organic solvents like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) could also be considered. The choice of solvent should always be validated for compatibility with your specific assay system.
Q2: Can I use sonication to help dissolve AVA-17?
A2: Yes, sonication can be a useful physical method to aid in the dissolution of AVA-17. It provides energy to break up compound aggregates and increase the rate of solvation. However, it is important to be mindful of the following:
-
Heat Generation: Prolonged sonication can generate heat, which might degrade a thermally sensitive compound like AVA-17. Use short bursts of sonication in an ice bath.
-
Supersaturation: Sonication can sometimes lead to a supersaturated solution, which is thermodynamically unstable and may precipitate over time. It is recommended to let the solution stand at room temperature for a period after sonication to ensure stability.
Q3: How do cyclodextrins work to improve the solubility of compounds like AVA-17?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule like AVA-17 within their cavity, forming a host-guest inclusion complex. This complex has a much higher aqueous solubility than the drug molecule alone, effectively increasing its concentration in solution.
Quantitative Data Summary
The following tables summarize solubility data for a hypothetical poorly soluble antiviral agent, AVA-17, in various solvent systems.
Table 1: Solubility of AVA-17 in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 8.5 |
| PEG 400 | 15.3 |
| DMSO | > 100 |
Table 2: Effect of Co-solvents and Excipients on AVA-17 Solubility in PBS (pH 7.4)
| Formulation | Achieved AVA-17 Concentration (µg/mL) |
| PBS with 1% DMSO | 0.5 |
| PBS with 5% DMSO | 2.1 |
| PBS with 10% PEG 400 / 1% DMSO | 12.8 |
| PBS with 2% Kolliphor® EL / 1% DMSO | 25.4 |
| PBS with 5% (w/v) Hydroxypropyl-β-Cyclodextrin | 48.9 |
Experimental Protocols
Protocol 1: Preparation of an AVA-17 Formulation using a Cyclodextrin
This protocol describes how to prepare a solution of AVA-17 using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for improved aqueous solubility.
-
Prepare the Cyclodextrin Vehicle:
-
Weigh the required amount of HP-β-CD powder.
-
Dissolve the HP-β-CD in the desired aqueous buffer (e.g., PBS pH 7.4) to the target concentration (e.g., 5% w/v).
-
Gently warm the solution to 37°C and stir until the HP-β-CD is fully dissolved and the solution is clear.
-
-
Prepare the AVA-17 Stock Solution:
-
Accurately weigh AVA-17 powder.
-
Dissolve the AVA-17 in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock (e.g., 50 mg/mL).
-
-
Form the Inclusion Complex:
-
While vortexing the cyclodextrin vehicle from Step 1, slowly add the AVA-17 stock solution dropwise.
-
The ratio of drug to cyclodextrin is critical and should be optimized. A molar ratio of 1:1 to 1:5 (AVA-17:HP-β-CD) is a good starting point.
-
Continue to stir the final solution at room temperature for at least 1-2 hours to allow for efficient complexation.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter that is compatible with the formulation (e.g., a PVDF membrane).
-
Visualizations
Caption: Troubleshooting workflow for addressing AVA-17 precipitation in aqueous buffers.
Caption: Diagram showing how a cyclodextrin encapsulates AVA-17 to form a soluble complex.
Overcoming resistance to "Antiviral agent 17" in viral strains
Welcome to the technical support center for Antiviral Agent 17. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the viral protease VPR-1. This protease is essential for cleaving viral polyproteins into their functional, mature forms. By blocking the active site of VPR-1, this compound prevents viral maturation, rendering newly produced viral particles non-infectious.
Q2: We are observing a loss of efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A2: A gradual or sudden loss of efficacy is a classic indicator of the emergence of antiviral resistance. Viruses with high replication rates can acquire mutations that reduce their susceptibility to the drug.[1] We recommend performing genotypic and phenotypic analysis to confirm resistance.
Q3: What are the known resistance mutations against this compound?
A3: Several key mutations in the VPR-1 protease gene have been associated with resistance. Primary mutations, such as V82A and I84V , directly impact the binding affinity of the drug to the protease active site.[2][3] Secondary mutations, like L10F and M36I , may compensate for a loss of viral fitness caused by the primary mutations.[3]
Q4: How is resistance quantified?
A4: Resistance is typically quantified as a "fold change" in the 50% inhibitory concentration (IC50).[4][5] This is calculated by dividing the IC50 value for the mutant virus by the IC50 value for the wild-type (WT) virus.[6][7] A higher fold change indicates a greater level of resistance.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Decreased antiviral activity observed in plaque reduction assays.
| Possible Cause | Recommended Action |
| Emergence of Resistant Strains: The viral population may have acquired resistance mutations under selective pressure from the drug.[1] | 1. Sequence the VPR-1 Gene: Perform Sanger or Next-Generation Sequencing (NGS) to identify known or novel resistance mutations.[9][10] 2. Perform a Phenotypic Assay: Conduct a plaque reduction or similar assay to determine the IC50 of the agent against the suspected resistant strain and compare it to the wild-type virus.[11] |
| Experimental Variability: Inconsistent cell confluence, virus titer, or drug preparation can affect results. | 1. Standardize Protocols: Ensure all experimental parameters are consistent across assays. 2. Validate Reagents: Confirm the concentration and activity of your stock of this compound. |
Problem 2: Genotypic analysis reveals mutations, but the level of resistance is unknown.
| Possible Cause | Recommended Action |
| Need for Phenotypic Correlation: The presence of a mutation does not always directly correlate with a specific level of resistance.[6] | 1. Determine IC50 Values: Perform a dose-response antiviral assay (e.g., plaque reduction assay) to measure the IC50 for both the wild-type and mutant viruses.[12][13] 2. Calculate Fold Change: Use the IC50 values to calculate the fold change in resistance. This provides a quantitative measure of the mutation's impact.[6][8] |
Problem 3: High levels of resistance are confirmed. How can we overcome this?
| Possible Cause | Recommended Action |
| Single-Agent Selective Pressure: Monotherapy can lead to the rapid selection of resistant variants.[14] | 1. Combination Therapy: Investigate the use of this compound in combination with another antiviral that has a different mechanism of action. This can create a higher genetic barrier to resistance.[1][15][16] 2. Host-Targeted Therapy: Consider agents that target host factors essential for viral replication. These are often less prone to resistance development.[17] |
Quantitative Data Summary
The following tables summarize the impact of common mutations on the efficacy of this compound.
Table 1: Phenotypic Susceptibility of VPR-1 Mutants to this compound
| Viral Strain | Key Mutation(s) | IC50 (nM) ± SD | Fold Change in Resistance | Resistance Level |
| Wild-Type (WT) | None | 5.2 ± 0.8 | 1.0 | Susceptible |
| Mutant A | V82A | 78.5 ± 6.2 | ~15 | Intermediate |
| Mutant B | I84V | 210.1 ± 15.7 | ~40 | High |
| Mutant C | V82A + L10F | 95.3 ± 8.1 | ~18 | Intermediate |
Fold Change is calculated as (IC50 of Mutant) / (IC50 of Wild-Type). Resistance levels are defined as: Low (2-10 fold), Intermediate (11-30 fold), High (>30 fold).
Table 2: Synergy Analysis of Combination Therapy
| Combination | Mechanism of Action | Bliss Synergy Score | Interpretation |
| Agent 17 + Agent X (Polymerase Inhibitor) | Protease + Polymerase Inhibition | 12.5 | Synergistic |
| Agent 17 + Agent Y (Entry Inhibitor) | Protease + Entry Inhibition | 8.9 | Additive |
| Agent 17 + Agent Z (Protease Inhibitor) | Protease + Protease Inhibition | -5.2 | Antagonistic |
A Bliss synergy score >10 is considered strongly synergistic.[18] Combining drugs with different mechanisms of action is more likely to result in synergy.[19][20]
Key Experimental Protocols
Protocol 1: Genotypic Resistance Testing via Sanger Sequencing
This protocol is for amplifying and sequencing the VPR-1 protease gene from viral RNA.
-
RNA Extraction: Isolate viral RNA from cell culture supernatant using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers flanking the VPR-1 gene.
-
PCR Amplification: Amplify the VPR-1 cDNA using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the resulting sequence with a wild-type reference sequence to identify mutations.
Protocol 2: Phenotypic Resistance Testing via Plaque Reduction Assay
This protocol determines the IC50 of this compound against a specific viral strain.[21][22]
-
Cell Plating: Seed susceptible host cells in 12-well plates and incubate until they form a confluent monolayer.[23]
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in a virus-serum mixture.
-
Virus-Drug Incubation: Mix a standard amount of virus (approx. 100 plaque-forming units, PFU) with each drug dilution and incubate for 1 hour at 37°C.[23]
-
Infection: Remove the cell culture medium and inoculate the cell monolayers with the virus-drug mixtures.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-gelling temperature agarose to restrict virus spread to adjacent cells.[23]
-
Incubation: Incubate the plates for 3-5 days until visible plaques form.
-
Plaque Counting: Stain the cells with crystal violet and count the number of plaques in each well.
-
IC50 Calculation: Calculate the drug concentration that inhibits plaque formation by 50% compared to the no-drug control. This is the IC50 value.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of this compound targeting the VPR-1 protease.
Caption: Logical workflow for identifying and overcoming drug resistance.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalhealthmedicine.com [globalhealthmedicine.com]
- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. longdom.org [longdom.org]
- 17. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
Optimizing "Antiviral agent 17" concentration for antiviral assays
Technical Support Center: Antiviral Agent 17
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of "this compound" in in vitro assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule designed as a competitive inhibitor of viral proteases. Protease enzymes are critical for the viral life cycle, as they cleave large viral polyproteins into smaller, functional proteins necessary for viral replication and assembly.[1][2] By binding to the active site of the viral protease, this compound blocks this cleavage process, thereby preventing the production of new, infectious viral particles.[3][1][4]
Q2: What is the recommended starting concentration range for my experiments?
A2: For initial screening, we recommend a broad concentration range from 0.01 µM to 100 µM using serial dilutions.[5] This range is typically sufficient to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). Refer to the protocols below for detailed instructions on establishing these values.
Q3: How do I determine the optimal, non-toxic concentration for my antiviral assay?
A3: The optimal concentration is one that maximizes antiviral activity while minimizing cytotoxicity to the host cells. This is determined by calculating the Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50 / EC50).[6][7] A higher SI value indicates a more favorable therapeutic window. An SI value ≥ 10 is generally considered active for an antiviral compound in vitro.[6]
Q4: Which cell lines and viruses are compatible with this compound?
A4: this compound has been primarily tested on Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus assays and on Vero E6 cells for coronavirus assays. However, its suitability for other cell lines and viruses should be determined empirically, starting with a cytotoxicity assay on the desired host cell line.
Q5: In what solvent should I dissolve this compound?
A5: this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For cell culture experiments, ensure the final concentration of DMSO in the medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8][9]
Troubleshooting Guide
Problem: I am observing high cytotoxicity even at low concentrations of the agent.
-
Possible Cause 1: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to this compound.
-
Possible Cause 2: Poor Cell Health. Unhealthy or overly confluent cells are more susceptible to chemical insults.
-
Solution: Always use cells from a fresh passage that are in the logarithmic growth phase. Ensure cell monolayers are approximately 80-90% confluent at the start of the experiment.[10]
-
-
Possible Cause 3: Reagent Contamination. The agent or media may be contaminated.
-
Solution: Use fresh, sterile stocks of the agent and culture media. Test your cells with media and DMSO alone to rule out contamination.[11]
-
Problem: I am not observing any significant antiviral activity.
-
Possible Cause 1: Ineffective Concentration. The concentrations tested may be too low to inhibit the virus.
-
Solution: Ensure your concentration range extends high enough (e.g., up to 100 µM) for initial screening. If no activity is seen, the agent may not be effective against your specific virus strain.
-
-
Possible Cause 2: Incorrect Viral Titer. The amount of virus used in the assay (Multiplicity of Infection, MOI) might be too high, overwhelming the inhibitor.
-
Possible Cause 3: Agent Degradation. The agent may have degraded due to improper storage or handling.
-
Solution: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Problem: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across the wells of your plate can lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, gently rock the plate to ensure even distribution.
-
-
Possible Cause 2: Pipetting Inaccuracy. Small errors in pipetting serial dilutions or reagents can lead to large variations.
-
Solution: Use calibrated pipettes and change tips for each dilution. Be consistent in your pipetting technique.[11]
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of the plate can be prone to evaporation, altering concentrations.
-
Solution: Avoid using the outermost wells of the plate for critical measurements. Fill them with sterile PBS or media to maintain humidity.
-
Data Presentation
Table 1: Cytotoxicity (CC50) of this compound on Various Cell Lines
| Cell Line | Description | Incubation Time | CC50 (µM) |
| MDCK | Madin-Darby Canine Kidney | 72 hours | 185.4 |
| A549 | Human Lung Carcinoma | 72 hours | 212.7 |
| Vero E6 | African Green Monkey Kidney | 72 hours | > 250 |
CC50 values were determined using the MTT assay.
Table 2: Antiviral Activity (EC50) and Selectivity Index (SI) of this compound
| Virus | Host Cell | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | 8.2 | 185.4 | 22.6 |
| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | CPE Reduction | 11.5 | > 250 | > 21.7 |
EC50 values represent the concentration required to inhibit viral replication by 50%.
Experimental Protocols
Protocol 1: Determining Cytotoxicity (CC50) via MTT Assay
This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.
-
Cell Seeding: Seed host cells (e.g., MDCK) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 200 µM down to 0.1 µM. Include a "cells only" control (medium with 0.5% DMSO) and a "no cells" blank.
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of 100% DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[6]
Protocol 2: Determining Antiviral Efficacy (EC50) via Plaque Reduction Assay
This protocol measures the concentration of this compound required to reduce the number of viral plaques by 50%.[13]
-
Cell Seeding: Seed host cells (e.g., MDCK) in a 12-well plate to form a confluent monolayer (approx. 5 x 10⁵ cells per well). Incubate for 24-48 hours.
-
Compound & Virus Preparation: Prepare serial dilutions of this compound in infection medium (serum-free). In separate tubes, mix each drug dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well). Include a "virus only" control. Incubate the virus-drug mixtures for 1 hour at 37°C.[13]
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-drug mixtures. Incubate for 1 hour at 37°C, gently rocking every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the cells with 2 mL of a semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde for 1 hour. Remove the overlay and stain with 0.1% crystal violet solution for 15 minutes.
-
Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration to determine the EC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Inhibition of viral polyprotein cleavage by this compound.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. What are Protease inhibitors and how do they work? [synapse.patsnap.com]
- 2. Introduction [web.stanford.edu]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. fda.gov [fda.gov]
- 8. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Technical Support Center: Antiviral Agent 17 (Remdesivir)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Antiviral Agent 17 (Remdesivir). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should unopened vials of Remdesivir be stored?
A1: Unopened vials of Remdesivir lyophilized powder should be stored below 30°C (86°F).[1][2][3][4] Remdesivir injection solution (5 mg/mL) should be stored at refrigerated temperatures between 2°C to 8°C (36°F to 46°F).[2][4][5]
Q2: What is the shelf-life of Remdesivir lyophilized powder?
A2: The lyophilized powder of Remdesivir has a shelf-life of 51 months when stored below 30°C.[6]
Q3: How do I properly reconstitute the lyophilized powder?
A3: To reconstitute the 100 mg vial of lyophilized powder, aseptically add 19 mL of Sterile Water for Injection.[5][7] Shake the vial for 30 seconds and let it settle for 2 to 3 minutes to allow for complete dissolution, which should result in a clear solution.[5]
Q4: What are the storage conditions for the reconstituted and diluted solutions?
A4: After reconstitution, the solution should be used immediately for dilution.[1] The diluted infusion solution is stable for up to 24 hours at room temperature (20°C to 25°C or 68°F to 77°F) or up to 48 hours when refrigerated (2°C to 8°C or 36°F to 46°F).[1][8][9] However, some sources recommend a shorter stability of 4 hours at room temperature and 24 hours under refrigeration.[2][3][4][5][10]
Q5: With which intravenous solutions is Remdesivir compatible?
A5: Remdesivir is compatible with 0.9% sodium chloride (saline) injection.[3] The compatibility with other IV solutions is not known, and it should not be administered simultaneously with any other medication.[2][10]
Q6: What should I do if the reconstituted solution is not clear or contains particulate matter?
A6: Parenteral drug products should always be inspected visually for particulate matter and discoloration before administration.[4][5] If the solution is not clear or contains particulates, it should be discarded.[10]
Stability Data Summary
The following tables summarize the stability data for Remdesivir under various conditions.
Table 1: Storage Conditions for Unopened Vials
| Formulation | Recommended Storage Temperature |
| Lyophilized Powder | Below 30°C (86°F)[1][2][3][4] |
| Injection Solution (5 mg/mL) | 2°C to 8°C (36°F to 46°F)[2][4][5] |
Table 2: Stability of Reconstituted and Diluted Solutions
| Solution | Storage Condition | Stability Duration |
| Reconstituted Solution | Room Temperature (20°C to 25°C) | Use immediately for dilution[1] |
| Diluted Infusion Solution | Room Temperature (20°C to 25°C) | Up to 24 hours[1][8][9] (Some sources suggest 4 hours[2][3][4][5][10]) |
| Diluted Infusion Solution | Refrigerated (2°C to 8°C) | Up to 48 hours[1][8][9] (Some sources suggest 24 hours[2][3][4][5][10]) |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Stability of Remdesivir | Degradation Products |
| Acidic Hydrolysis | Degrades | DP1-DP5[11] |
| Basic Hydrolysis | Degrades | DP5-DP8[11] |
| Neutral Hydrolysis | Degrades | DP5[11] |
| Oxidation | Degrades | DP9[11] |
| Thermal Stress | Stable[11] | Not observed[11] |
| Photolytic Stress | Stable[11] | Not observed[11] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Powder
-
Remove the required number of 100 mg single-dose vials from storage.
-
Aseptically inject 19 mL of Sterile Water for Injection into the vial using a suitably sized syringe and needle.[5][7]
-
A vacuum should pull the water into the vial; if not, discard the vial.[5]
-
Immediately shake the vial for 30 seconds.[5]
-
Allow the contents to settle for 2 to 3 minutes.[5]
-
Inspect the vial to ensure the contents are completely dissolved and the solution is clear. If not, repeat the shaking and settling steps.[5]
-
The final concentration of the reconstituted solution is 5 mg/mL.[4][5]
Protocol for Stability Testing of Diluted Solution
-
Preparation of Samples: Reconstitute and dilute Remdesivir in 0.9% sodium chloride to the desired final concentration.
-
Storage Conditions: Aliquot the diluted solution into separate, sterile containers for storage under different conditions:
-
Room Temperature (20°C to 25°C)
-
Refrigerated (2°C to 8°C)
-
-
Time Points: At specified time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a sample from each storage condition.
-
Analysis: Analyze the samples for the concentration of Remdesivir and the presence of any degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Data Evaluation: Compare the results to the initial concentration (time 0) to determine the percentage of degradation over time.
Troubleshooting Guide
Issue: Unexpectedly low or variable experimental results.
This could be due to the degradation of Remdesivir. Use the following decision tree to troubleshoot the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results with Remdesivir.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow from receiving the antiviral agent to its use in an experiment.
Caption: Standard experimental workflow for the preparation and use of Remdesivir.
References
- 1. For HCP's | Veklury® (remdesivir) Storage and Stability of Lyophilized Powder [askgileadmedical.com]
- 2. dhhs.ne.gov [dhhs.ne.gov]
- 3. comms.tbrhsc.net [comms.tbrhsc.net]
- 4. hawaiihealthpartners.org [hawaiihealthpartners.org]
- 5. calhospital.org [calhospital.org]
- 6. Development of Remdesivir as a Dry Powder for Inhalation by Thin Film Freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. These highlights do not include all the information needed to use VEKLURY safely and effectively. See full prescribing information for VEKLURY. VEKLURY® (remdesivir) for injection, for intravenous use VEKLURY® (remdesivir) injection, for intravenous use Initial U.S. Approval: 2020 [dailymed.nlm.nih.gov]
- 10. hospitals.vchca.org [hospitals.vchca.org]
- 11. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Investigating Off-Target Effects of Antiviral Agent 17
Welcome to the technical support center for "Antiviral agent 17." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and investigating potential off-target effects during their experiments with this compound.
"this compound" is a C-nucleoside analog with a 4-amino-pyrrolo[2,1-f][1][2][3]triazine core, demonstrating potent activity against murine norovirus in human replicon assays (EC50 = 0.015 μM)[4]. As with many nucleoside analogs, understanding its selectivity and potential for off-target effects is crucial for its development as a therapeutic agent. This guide provides answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations close to the effective dose. What could be the potential cause?
A1: The observed cytotoxicity could be due to off-target effects, a common concern with nucleoside analogs. One of the primary mechanisms of toxicity for this class of compounds is the inhibition of mitochondrial DNA polymerase (Pol γ)[1][2]. Incorporation of the nucleoside analog into mitochondrial DNA can lead to chain termination, depletion of mitochondrial DNA, and subsequent mitochondrial dysfunction[5]. This can manifest as decreased cell viability, increased lactate production, and morphological changes in mitochondria.
Another possibility is the off-target inhibition of cellular kinases. The pyrrolo[2,1-f][1][2][3]triazine scaffold present in this compound is known to be a versatile template for kinase inhibitors[6][7][8]. Inhibition of essential cellular kinases can disrupt signaling pathways critical for cell survival and proliferation.
Q2: How can we experimentally determine if this compound is causing mitochondrial toxicity?
A2: A multi-pronged approach is recommended to investigate potential mitochondrial toxicity. Here are some key experiments:
-
Mitochondrial DNA Quantification: Assess the impact of the agent on mitochondrial DNA (mtDNA) levels.
-
Mitochondrial Function Assays: Measure changes in mitochondrial respiration and membrane potential.
-
Lactate Production Assay: Increased lactate levels can indicate a shift towards anaerobic glycolysis due to mitochondrial dysfunction.
A detailed experimental workflow is provided below.
Troubleshooting Guides
Guide 1: Investigating Suspected Mitochondrial Toxicity
This guide provides a step-by-step approach to assess whether this compound is inducing mitochondrial toxicity in your cell line of interest.
Experimental Workflow for Mitochondrial Toxicity Assessment
Caption: Workflow for assessing mitochondrial toxicity of this compound.
Detailed Methodologies:
-
Cell Treatment:
-
Plate your cells of interest at an appropriate density.
-
Treat cells with a dose-range of this compound (e.g., 0.1x, 1x, 10x, 100x EC50) and a vehicle control for various time points (e.g., 24, 48, 72 hours).
-
Include a known mitochondrial toxicant, such as Zalcitabine (ddC), as a positive control[1].
-
-
mtDNA Quantification (qPCR):
-
Extract total DNA from treated and control cells.
-
Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M) for normalization.
-
Calculate the ratio of mitochondrial to nuclear DNA to determine mtDNA depletion.
-
-
Mitochondrial Respiration (Seahorse XF Analyzer):
-
Plate cells on a Seahorse XF cell culture microplate.
-
After treatment, perform a mitochondrial stress test to measure parameters like basal respiration, ATP production, and maximal respiration.
-
-
Mitochondrial Membrane Potential (MMP):
-
Stain treated and control cells with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
-
Lactate Production Assay:
-
Collect the cell culture medium from treated and control cells.
-
Measure the concentration of lactate using a commercially available colorimetric assay kit.
-
Data Presentation:
Table 1: Hypothetical Mitochondrial Toxicity Data for this compound
| Treatment (72h) | mtDNA/nDNA Ratio (Fold Change) | Basal Respiration (pmol O2/min/µg protein) | Mitochondrial Membrane Potential (% of Control) | Lactate Production (mM) |
| Vehicle Control | 1.00 | 150 ± 12 | 100 ± 5 | 1.5 ± 0.2 |
| This compound (1x EC50) | 0.95 ± 0.08 | 145 ± 10 | 98 ± 6 | 1.6 ± 0.3 |
| This compound (10x EC50) | 0.65 ± 0.05 | 110 ± 9 | 75 ± 8 | 3.2 ± 0.4 |
| This compound (100x EC50) | 0.30 ± 0.04 | 60 ± 7 | 40 ± 5 | 6.8 ± 0.7 |
| ddC (Positive Control) | 0.25 ± 0.03 | 55 ± 6 | 35 ± 4 | 7.5 ± 0.9 |
Guide 2: Investigating Potential Off-Target Kinase Inhibition
This guide outlines a strategy to screen for and validate potential off-target kinase inhibition by this compound.
Experimental Workflow for Kinase Inhibition Screening
Caption: Workflow for identifying and validating off-target kinase inhibition.
Detailed Methodologies:
-
Broad-Spectrum Kinase Panel Screen:
-
Submit this compound to a commercial service that offers broad kinase profiling (e.g., DiscoverX's KINOMEscan™).
-
Screen at a concentration significantly higher than the antiviral EC50 (e.g., 1-10 µM) to identify potential off-targets.
-
-
In vitro IC50 Determination:
-
For any identified kinase "hits" (e.g., >90% inhibition in the primary screen), perform in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).
-
Use a radiometric or fluorescence-based assay with the purified recombinant kinase, its substrate, and ATP.
-
-
Cellular Target Engagement Assay:
-
Treat cells with this compound at various concentrations.
-
Prepare cell lysates and perform Western blotting to assess the phosphorylation status of a known downstream substrate of the identified off-target kinase. A decrease in the phosphorylated substrate indicates target engagement in a cellular context.
-
Data Presentation:
Table 2: Hypothetical Kinase Inhibition Profile for this compound
| Kinase Target | % Inhibition at 10 µM | In vitro IC50 (µM) | Cellular Substrate | Change in Substrate Phosphorylation |
| On-target Viral Polymerase | 98% | 0.015 | Viral RNA | Inhibited |
| Off-target Kinase A | 95% | 2.5 | Protein X | Decreased |
| Off-target Kinase B | 92% | 5.1 | Protein Y | Decreased |
| Off-target Kinase C | 45% | > 20 | Not Assessed | Not Assessed |
Affected Signaling Pathway Example: Hypothetical Off-Target Kinase A
If "Off-target Kinase A" is a component of a critical cell survival pathway, its inhibition could explain the observed cytotoxicity.
Caption: Diagram of a hypothetical signaling pathway affected by this compound.
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and characterize the potential off-target effects of this compound, leading to a more comprehensive understanding of its safety profile and therapeutic potential.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of an FDA-Approved Compound Library Identifies Four Small-Molecule Inhibitors of Middle East Respiratory Syndrome Coronavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying "Antiviral Agent 17" to Enhance Antiviral Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of "Antiviral agent 17" to improve its antiviral potency. "this compound" is a C-nucleoside analog belonging to the 4-amino-pyrrolo[2,1-f][1][2][3]triazine class, which has demonstrated promising activity against norovirus by targeting the viral RNA-dependent RNA polymerase (RdRp).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound" and its analogs?
A1: "this compound" is a nucleoside analog that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] As a C-nucleoside, it possesses a stable C-C glycosidic bond, making it resistant to enzymatic degradation.[4] The proposed mechanism involves the intracellular phosphorylation of the nucleoside to its active triphosphate form. This triphosphate analog then competes with the natural nucleotide for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, it can lead to chain termination or introduce mutations, thereby inhibiting viral replication.
Q2: What are the key structural features of "this compound" that can be modified to enhance potency?
A2: Structure-activity relationship (SAR) studies on pyrrolo[2,1-f][1][2][3]triazine nucleosides suggest two primary regions for modification:
-
The Pyrrolotriazine Core (C7 Position): The C7 position of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine base can be functionalized. For instance, the introduction of halogen atoms (e.g., chlorine, bromine, iodine) or cyano groups at this position has been explored.[5]
-
The Sugar Moiety: Modifications to the ribose sugar can significantly impact antiviral activity and cytotoxicity. Common modifications include 2'-C-methylation or the use of deoxyribose or dideoxyribose sugars.[1][5]
Q3: What are the common challenges when modifying "this compound"?
A3: A primary challenge is the frequent correlation between increased antiviral potency and heightened cytotoxicity.[1][4] Modifications, particularly at the C7 position of the nucleobase and the 2' position of the sugar, can lead to potent inhibition of viral RdRp but may also affect cellular polymerases or other essential cellular processes, resulting in toxicity.[4] Achieving a high selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a critical goal.
Troubleshooting Guides
Issue 1: My modified analog shows reduced or no antiviral activity.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The modification may be too bulky, preventing the analog from binding to the active site of the RdRp. | - Synthesize analogs with smaller functional groups at the same position. - Perform molecular docking studies to predict the binding of the modified analog to the viral polymerase. |
| Loss of Key Interactions: The modification may have removed a crucial hydrogen bond donor or acceptor required for binding to the target enzyme. | - Analyze the structure of the unmodified compound and its predicted interactions with the RdRp. - Design modifications that preserve or mimic these key interactions. |
| Poor Cellular Uptake: The modified compound may not efficiently cross the cell membrane. | - Assess the lipophilicity of the new analog. - Consider synthesizing prodrugs (e.g., ester prodrugs) to enhance cell permeability. |
| Inefficient Phosphorylation: The modification, particularly on the sugar moiety, might hinder the ability of cellular kinases to phosphorylate the nucleoside to its active triphosphate form. | - Perform in vitro kinase assays to determine the phosphorylation efficiency of the analog. - If phosphorylation is inefficient, consider synthesizing the monophosphate form of the analog (a phosphoramidate prodrug) to bypass the initial phosphorylation step. |
Issue 2: My modified analog exhibits high cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Inhibition of Host Cellular Polymerases: The triphosphate form of the analog may be inhibiting host DNA or RNA polymerases. | - Evaluate the inhibitory activity of the triphosphate analog against purified human DNA and RNA polymerases. - Introduce modifications that increase selectivity for the viral RdRp, such as 2'-C-methyl substitutions on the sugar, which are often poorly tolerated by cellular polymerases. |
| Off-Target Effects: The compound may be interacting with other cellular targets, leading to toxicity. | - Conduct broader cellular screening assays to identify potential off-target effects. - If a specific off-target pathway is identified, modify the compound to reduce its interaction with the off-target protein. |
| Mitochondrial Toxicity: Some nucleoside analogs are known to cause mitochondrial toxicity. | - Perform assays to assess mitochondrial function in the presence of the compound (e.g., measure mitochondrial membrane potential or oxygen consumption). |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of "this compound" and Analogs
| Compound | Modification | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Unmodified | Human Norovirus (Replicon) | 0.015 | >10 | >667 |
| Analog A | 7-Bromo | Murine Norovirus | 0.5 | 5 | 10 |
| Analog B | 2'-C-Methyl | Murine Norovirus | 0.2 | 2 | 10 |
| Analog C | 7-Cyano | - | (Data not available) | (Data not available) | (Data not available) |
| Analog D | 7-Iodo | - | (Data not available) | (Data not available) | (Data not available) |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data is hypothetical and for illustrative purposes, based on trends reported in the literature.
Experimental Protocols
Protocol 1: Human Norovirus Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of a test compound against a human norovirus replicon.
Methodology:
-
Cell Seeding: Seed Huh7-Genta-luc cells (containing the norovirus replicon with a luciferase reporter) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted compound. Include a positive control (e.g., "this compound") and a negative control (vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., Huh-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Treatment: Add the diluted compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: Proposed mechanism of action for "this compound".
Caption: Workflow for evaluating modified "this compound".
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 4. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antiviral Agent 17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low yields during the synthesis of "Antiviral agent 17," a C-nucleoside analogue based on the 4-amino-pyrrolo[2,1-f][1][2][3]triazine scaffold.
Troubleshooting Guide: Addressing Low Yields
Low yields in the multi-step synthesis of this compound can arise from several factors, particularly during the key cross-coupling and deprotection steps. This guide addresses specific issues in a question-and-answer format.
Question: My Sonogashira coupling reaction to introduce the C7-substituent is resulting in a low yield of the desired product. What are the potential causes and solutions?
Answer:
Low yields in the Sonogashira coupling of the 7-iodo-pyrrolotriazine C-ribonucleoside intermediate are a common issue. Several factors can contribute to this, including catalyst deactivation, incomplete reaction, and side product formation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Catalyst Inactivity: The Palladium and/or Copper catalyst may be of poor quality or have degraded. | Use freshly purchased, high-purity catalysts. Consider using a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Ensure the copper(I) iodide is free of copper(II) impurities. | Improved reaction rate and conversion to the desired product. |
| Inadequate Degassing: Oxygen in the reaction mixture can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition. | Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. | Minimization of alkyne homocoupling byproducts and preservation of the active catalyst. |
| Base Incompatibility or Insufficiency: The choice and amount of base are critical for the deprotonation of the terminal alkyne. | Triethylamine (Et₃N) is commonly used. Ensure it is dry and freshly distilled. If the reaction is sluggish, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). Use a sufficient excess of the base (typically 2-4 equivalents). | Efficient generation of the copper acetylide intermediate, leading to a higher yield. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield, especially with less reactive substrates. Monitor for potential decomposition at higher temperatures. | Increased reaction kinetics and improved yield. |
| Impure Starting Materials: Impurities in the 7-iodo intermediate or the alkyne can interfere with the catalytic cycle. | Purify the starting materials by column chromatography or recrystallization before use. Ensure the alkyne is free of moisture. | A cleaner reaction profile with fewer side products and a higher yield of the target compound. |
Question: I am observing significant amounts of the starting 7-iodo material even after prolonged reaction times in my Suzuki-Miyaura coupling. What should I do?
Answer:
Incomplete conversion in a Suzuki-Miyaura coupling to form a C7-aryl analogue can be due to issues with the catalyst, base, or reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Catalyst System: The palladium catalyst or ligand may not be optimal for this specific transformation. | Screen different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and phosphine ligands. Ensure an appropriate catalyst loading (typically 5-10 mol%). | Identification of a more active catalyst system for improved conversion. |
| Incorrect Base or Solvent: The choice of base and solvent system is crucial for the transmetalation step. | A common system is an aqueous solution of a base like Na₂CO₃ or K₂CO₃ with a solvent such as 1,4-dioxane or DMF. Ensure the base is fully dissolved. | Efficient activation of the boronic acid and facilitation of the catalytic cycle. |
| Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Add the boronic acid to the reaction mixture just before heating. Avoid prolonged reaction times at high temperatures. | Increased concentration of the active coupling partner, leading to higher product yield. |
| Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and slow reaction. | Choose a solvent system in which all reactants are soluble at the reaction temperature. For aqueous/organic biphasic systems, ensure vigorous stirring. | A homogeneous reaction mixture allowing for efficient interaction between reactants and catalyst. |
Question: The final deprotection of the silyl ethers on the ribose moiety is giving me a complex mixture of products and a low yield of the final antiviral agent. How can I improve this step?
Answer:
Deprotection of silyl ethers, such as TBDMS groups, can sometimes be challenging, leading to incomplete deprotection or the formation of side products due to the sensitivity of the nucleoside.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Harsh Deprotection Conditions: Strong acidic or basic conditions can lead to degradation of the pyrrolotriazine core or anomerization. | Use a milder fluoride source such as triethylamine trihydrofluoride (Et₃N·3HF) in THF or pyridine. Alternatively, TBAF buffered with acetic acid can be effective. | Selective removal of the silyl groups without degrading the sensitive parts of the molecule. |
| Incomplete Reaction: The deprotection may not have gone to completion, leaving partially protected intermediates. | Increase the reaction time and/or the equivalents of the fluoride reagent. Monitor the reaction progress carefully by TLC or LC-MS. | Full deprotection of all silyl ethers to yield the final product. |
| Difficult Purification: Co-elution of the product with silicon-containing byproducts can complicate purification and lower the isolated yield. | After the reaction, quench with a silica-based scavenger to remove excess fluoride ions and silyl byproducts before workup. A carefully optimized column chromatography protocol is essential. | A cleaner crude product, simplifying purification and improving the isolated yield. |
| Product Instability: The final deprotected nucleoside may be unstable under the workup or purification conditions. | Perform the workup and purification at low temperatures. Use a neutral or slightly acidic buffer during extraction if the compound is base-sensitive. | Minimized degradation of the final product, leading to a higher recovered yield. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound and its analogues? A1: The overall yield for multi-step syntheses of complex nucleoside analogues like this compound can be modest. Based on related literature for similar compounds, the yield for key steps like the Sonogashira coupling can range from 11% to over 80%, depending on the specific alkyne used.[1] The final deprotection step also impacts the overall isolated yield. A successful synthesis would likely have an overall yield in the range of 5-15% from the 7-iodo intermediate.
Q2: How critical is the purity of the solvents and reagents? A2: Extremely critical. Palladium-catalyzed cross-coupling reactions are highly sensitive to impurities. Water and oxygen can significantly reduce yields.[4] It is imperative to use anhydrous solvents, freshly distilled bases, and high-purity catalysts and reagents.
Q3: Can I use a different protecting group strategy for the ribose hydroxyls? A3: Yes, while tert-butyldimethylsilyl (TBDMS) ethers are common, other protecting groups like benzoyl or acetyl esters can be used. However, the deprotection conditions will change accordingly (e.g., basic hydrolysis for esters). The choice of protecting group can influence the solubility and reactivity of the intermediates.
Q4: My reaction mixture for the Sonogashira coupling turns black. What does this indicate? A4: A black precipitate is often indicative of palladium black formation, which means the palladium catalyst has decomposed and is no longer active in the catalytic cycle. This is typically caused by the presence of oxygen, impurities, or running the reaction at too high a temperature.
Q5: What are the key analytical techniques to monitor the progress of the synthesis? A5: Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.
Experimental Protocols
Key Experiment: Sonogashira Cross-Coupling for C7-Alkynylation
This protocol is adapted from the synthesis of C7-alkynylated 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides.[1]
Materials:
-
7-Iodo-4-amino-pyrrolo[2,1-f][1][2][3]triazine C-ribonucleoside (TBDMS protected) (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
CuI (0.2 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the 7-iodo intermediate, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired C7-alkynylated product.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the Sonogashira coupling step.
References
- 1. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
"Antiviral agent 17" degradation pathways and prevention
Welcome to the technical support center for Antiviral Agent AV-17. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Antiviral Agent AV-17?
A1: Antiviral Agent AV-17 is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. The specific pathway can be influenced by the solvent, pH, temperature, and exposure to light. In biological matrices or environmental samples, enzymatic degradation and microbial action can also contribute to its breakdown. For instance, studies on various antiviral drugs have shown that degradation in wastewater can be driven by adsorption, biodegradation, and diffusion[1].
Q2: How should I properly store Antiviral Agent AV-17 to prevent degradation?
A2: To ensure the stability of AV-17, it is recommended to store it as a lyophilized powder at -20°C in a desiccated environment. If a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Solutions should be prepared in appropriate, high-purity solvents and protected from light by using amber vials or by wrapping the container in aluminum foil.
Q3: I am observing lower than expected potency of AV-17 in my cell-based assays. What could be the cause?
A3: Reduced potency can stem from several factors. Firstly, ensure that the agent has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Secondly, consider the stability of AV-17 in your cell culture medium at 37°C over the duration of your experiment. Some antiviral agents can degrade under these conditions. It is also crucial to verify the initial concentration of your stock solution. Lastly, interactions with components of the cell culture medium or plasticware can sometimes reduce the effective concentration of the compound.
Q4: Can I use AV-17 in animal studies, and what are the stability considerations?
A4: Yes, AV-17 can be used in in vivo studies. However, it is critical to assess its pharmacokinetic properties and stability in biological fluids. Degradation can occur in the bloodstream due to enzymatic action. The formulation used for administration is also crucial for in vivo stability and efficacy. For animal studies, it is recommended to follow established protocols for testing drug efficacy, which include careful preparation of the drug for administration.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in antiviral activity assays.
-
Possible Cause 1: Degradation of AV-17 stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from lyophilized powder. Avoid using old stock solutions or those that have been repeatedly frozen and thawed. Compare the activity of the fresh stock to the old one.
-
-
Possible Cause 2: Instability in assay medium.
-
Troubleshooting Step: Perform a stability study of AV-17 in your specific assay medium at the experimental temperature (e.g., 37°C) over the time course of your assay. Use an analytical method like HPLC to quantify the concentration of AV-17 at different time points.
-
-
Possible Cause 3: Variability in cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, confluence, and health. Standardize all incubation times and reagent concentrations.
-
Issue 2: Appearance of unknown peaks during HPLC analysis of AV-17.
-
Possible Cause 1: Degradation of AV-17.
-
Troubleshooting Step: The new peaks are likely degradation products. To identify the degradation pathway, subject AV-17 to forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analyze the resulting samples by LC-MS to identify the mass of the degradation products and elucidate their structures. Studies on similar compounds have identified degradation pathways such as hydroxylation and fragmentation.[4]
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all solvents, reagents, and vials are clean and of high purity. Run a blank sample (solvent only) to rule out contamination from the analytical system.
-
Quantitative Data Summary
The stability of antiviral agents can vary significantly depending on their chemical structure and the environmental conditions. Below is a summary of stability data for different classes of antiviral drugs in aqueous environments, which can serve as a general reference for researchers working with new antiviral agents like AV-17.
| Stability Classification | Removal in 24h | Example Antiviral Drugs | Reference |
| Highly Stable | 0-20% | Acyclovir, Oseltamivir, Ganciclovir, Emtricitabine, Telbivudine | [1] |
| Moderately Stable | 20-50% | Lamivudine, Amantadine, Favipiravir, Nevirapine, Abacavir | [1] |
| Unstable | >50% | Arbidol, Ribavirin, Zidovudine, Ritonavir, Lopinavir, Remdesivir, Efavirenz | [1] |
Key Experimental Protocols
Protocol 1: Assessing the Stability of AV-17 in Aqueous Solution
This protocol is adapted from methodologies used to assess the stability of various antiviral drugs in wastewater.[1]
1. Materials:
- Antiviral Agent AV-17
- High-purity water (e.g., Milli-Q)
- pH buffers (e.g., phosphate-buffered saline for physiological pH)
- Amber glass vials
- HPLC system with a suitable column and detector
2. Procedure:
- Prepare a stock solution of AV-17 in an appropriate solvent (e.g., DMSO) at a high concentration.
- Spike a known volume of the stock solution into the aqueous matrix (e.g., high-purity water or buffer) to achieve the desired final concentration (e.g., 10 µg/mL).
- Aliquot the solution into several amber glass vials.
- Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take a sample from one vial for each condition.
- Immediately analyze the sample by HPLC to determine the concentration of AV-17.
- Calculate the percentage of AV-17 remaining at each time point relative to the concentration at time 0.
Visualizations
Logical Workflow for Troubleshooting AV-17 Degradation
Caption: Troubleshooting workflow for AV-17 degradation.
Potential Degradation Pathways of AV-17
Caption: Major degradation pathways for Antiviral Agent AV-17.
References
- 1. Stability and WBE biomarkers possibility of 17 antiviral drugs in sewage and gravity sewers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Minimizing batch-to-batch variation of "Antiviral agent 17"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of "Antiviral agent 17".
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Compound 4, is an anti-infective agent with demonstrated activity against murine norovirus.[1][2] It has shown effectiveness in a human replicon assay with an EC50 of 0.015 µM.[1][2][3] Its chemical formula is C11H14N4O4 and its CAS number is 158227-81-7.[1]
Q2: What are the common causes of batch-to-batch variation with antiviral compounds like this compound?
Batch-to-batch variation in chemical compounds can arise from several factors throughout the manufacturing and handling process. These can include inconsistencies in the quality of raw materials, slight deviations in synthetic or purification procedures, and improper storage or handling conditions.[4] For antiviral agents, such variations can significantly impact experimental outcomes by altering the compound's purity, potency, and stability.
Q3: How can I be sure that the batch of this compound I am using is of high quality?
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new batch. The CoA should provide detailed information on the compound's identity, purity (typically determined by methods like HPLC), and other relevant physicochemical properties.[5][6] Independent verification of purity and concentration is also a recommended practice before initiating critical experiments.
Q4: What are the recommended storage conditions for this compound?
According to supplier information, this compound should be stored at 4°C and protected from light.[1] For stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q5: I am observing inconsistent results in my antiviral assays. Could this be due to batch-to-batch variation of this compound?
Inconsistent antiviral activity is a primary indicator of potential batch-to-batch variation. If you observe significant differences in the EC50 values or the maximum percentage of viral inhibition between experiments using different batches of the compound, it is prudent to investigate the consistency of the agent.
Troubleshooting Guides
Issue 1: Lower than Expected Antiviral Activity
If you are observing lower than expected antiviral activity from a new batch of this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure the compound has been stored correctly at 4°C and protected from light.[1] For stock solutions, verify that they have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions from the powder. |
| Inaccurate Concentration | Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. |
| Presence of Impurities | Review the Certificate of Analysis (CoA) for the purity of the batch. If the purity is lower than previous batches, this could explain the reduced activity. Consider re-purifying the compound if necessary and feasible. |
| Experimental Variability | Rule out other sources of experimental error, such as variations in cell density, virus titer, or incubation times. Run a parallel experiment with a previous, validated batch of this compound if available. |
Issue 2: Increased Cytotoxicity Observed
If a new batch of this compound exhibits higher than expected cytotoxicity in your cell-based assays, follow these steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Presence of Toxic Impurities | The presence of residual solvents or by-products from the synthesis can lead to increased cytotoxicity.[7] Review the CoA for information on residual solvents. Consider analytical testing such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential toxic impurities. |
| Incorrect Compound Identity | In rare cases, the wrong compound may have been supplied. Verify the identity of the compound using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent and at a non-toxic level. Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability. |
Experimental Protocols
Protocol 1: Purity and Concentration Verification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for verifying the purity and concentration of this compound.
Materials:
-
This compound (powder)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Standard Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to prepare a stock solution of known concentration (e.g., 10 mM). Create a series of dilutions from the stock solution to generate a standard curve.
-
Sample Preparation: Prepare a solution of the test batch of this compound at a concentration that falls within the range of the standard curve.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the compound.
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation:
-
Purity: The purity of the sample can be determined by calculating the area of the main peak as a percentage of the total area of all peaks.
-
Concentration: The concentration of the sample can be calculated by comparing its peak area to the standard curve generated from the standards of known concentrations.
-
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a common method to determine the antiviral efficacy of this compound.
Materials:
-
Host cells susceptible to the target virus (e.g., Vero cells)
-
Target virus stock of known titer
-
This compound
-
Cell culture medium
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Method:
-
Cell Seeding: Seed host cells in 6-well plates and grow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells. Add the different concentrations of this compound. Include a "no drug" control.
-
Overlay: Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the compound compared to the "no drug" control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. jopir.in [jopir.in]
- 7. Challenges In Developing Antiviral Medications [cironpharma.com]
Validation & Comparative
Comparative Guide to Norovirus Inhibitors: Antiviral Agent 17 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antiviral agent 17" against other notable norovirus inhibitors. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of their potential as antiviral therapeutics.
Quantitative Performance Overview
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected norovirus inhibitors. The half-maximal effective concentration (EC50) indicates the concentration of the drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of Norovirus Inhibitors
| Antiviral Agent | Target | Assay System | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (Compound 4) | Viral Protease | Murine Norovirus (MNV) CPE Assay | ~1.0[1] | 25.3[1] | 35.6[1] |
| Human Norovirus (HuNoV) GI.1 Replicon | 1.2[1][2] | >100[1] | >83.3 | ||
| 2'-C-methylcytidine (2CMC) | Viral RNA-dependent RNA polymerase (RdRp) | Human Norovirus Replicon | 8.2[3][4] | >100[3][4] | >12.2 |
| Human Norovirus (GII.4 Sydney) in Human Intestinal Enteroids | 10.0[5] | >316[5] | >31.6[5] | ||
| Murine Norovirus (MNV) | ~2.0[6] | Not Reported | Not Reported | ||
| Rupintrivir | Viral 3CL Protease | Norwalk Virus Replicon | 1.3[7] | >100[7] | >77[7] |
| Nitazoxanide | Host-directed | Human Norovirus (GII.4 Sydney) in Human Intestinal Enteroids | 37.1[8] | 69.7[8] | 1.9[8] |
| Human Norovirus (GII.17) in Human Intestinal Enteroids | 33.4[8] | 63.6[8] | 1.9[8] | ||
| Human Norovirus (GI.1) in Human Intestinal Enteroids | 27.4[9] | 73.3[9] | 2.7[9] |
Experimental Methodologies
Detailed protocols for the key assays cited in this guide are provided below. These methods are essential for the accurate interpretation and replication of the presented data.
Human Norovirus (HuNoV) Replicon Assay
This assay is a critical tool for studying the replication of human noroviruses, which are notoriously difficult to culture. It utilizes a subgenomic viral RNA that can replicate within a host cell line but does not produce infectious virus particles.
Principle: A human cell line (e.g., Huh-7 or HGT) is engineered to contain a norovirus replicon. This replicon typically consists of the non-structural proteins necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance gene) in place of the viral capsid proteins. Antiviral compounds are added to the cells, and their effect on replicon replication is measured by the change in reporter gene expression or the amount of viral RNA.
Protocol Outline (Luciferase-based):
-
Cell Seeding: Plate the replicon-harboring cells in a 96-well plate and incubate until they reach the desired confluency.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal in treated cells compared to control cells indicates inhibition of viral replication.
-
Cytotoxicity Assay: In parallel, treat identical plates of cells with the same concentrations of the test compounds and perform a cell viability assay (e.g., CellTiter-Glo) to determine the CC50.
Murine Norovirus (MNV) Plaque Assay
The MNV plaque assay is used to quantify the amount of infectious virus in a sample. It is a valuable surrogate for studying norovirus biology and the efficacy of antiviral compounds.
Principle: A monolayer of susceptible cells (e.g., RAW 264.7 murine macrophage cells) is infected with serial dilutions of a virus sample. The cells are then covered with a semi-solid overlay (e.g., agarose) which restricts the spread of progeny virus to neighboring cells. This results in the formation of localized areas of cell death, or plaques, which can be visualized and counted. Each plaque is assumed to have arisen from a single infectious virus particle.
Protocol Outline:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare 10-fold serial dilutions of the MNV stock or sample.
-
Infection: Remove the culture medium from the cells and inoculate with the virus dilutions. Incubate for 1 hour at room temperature with gentle rocking to allow for viral attachment.
-
Overlay: Aspirate the inoculum and overlay the cells with a mixture of 2X medium and low-melting-point agarose. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates for 48-72 hours until plaques are visible.
-
Staining: Stain the cells with a vital dye such as neutral red. The living cells will take up the dye, while the dead cells in the plaques will remain unstained.
-
Plaque Counting: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Mechanisms of Action and Signaling Pathways
The antiviral agents discussed in this guide target different stages of the norovirus life cycle. Understanding these mechanisms is crucial for the development of effective therapeutic strategies.
Norovirus 3CL Protease Inhibition
The norovirus 3C-like (3CL) protease is a viral enzyme essential for processing the viral polyprotein into mature, functional non-structural proteins required for replication. Inhibitors targeting this protease block this crucial step, thereby halting viral replication.[10]
Caption: Inhibition of Norovirus 3CL Protease.
The norovirus genome is translated into a large polyprotein, which must be cleaved by the viral 3CL protease to release individual non-structural proteins. Protease inhibitors like this compound and Rupintrivir bind to the active site of the 3CL protease, preventing this cleavage and thus inhibiting the formation of the viral replication complex.[10]
Norovirus RNA-dependent RNA Polymerase (RdRp) Inhibition
The norovirus RNA-dependent RNA polymerase (RdRp) is the core enzyme responsible for replicating the viral RNA genome. Nucleoside/nucleotide analogs are a major class of RdRp inhibitors that act as chain terminators during RNA synthesis.
Caption: Inhibition of Norovirus RdRp by Nucleoside Analogs.
The viral RdRp uses the viral RNA as a template to synthesize new copies. Nucleoside analogs like 2'-C-methylcytidine are incorporated into the growing RNA chain by the RdRp. Once incorporated, they prevent the addition of further nucleotides, leading to premature chain termination and the inhibition of viral replication.[11]
Experimental Workflow: Norovirus Replicon Assay
The following diagram illustrates the typical workflow for evaluating antiviral compounds using a norovirus replicon assay.
Caption: Workflow for Norovirus Replicon-Based Antiviral Screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of norovirus replication by the nucleoside analogue 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection and Characterization of Rupintrivir-Resistant Norwalk Virus Replicon Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of an antiviral pipeline for human norovirus in human intestinal enteroids demonstrates nitazoxanide has no to weak antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure(s), function(s), and inhibition of the RNA-dependent RNA polymerase of noroviruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Efficacy of "Antiviral Agent 17" and Remdesivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational antiviral compound "Antiviral agent 17" and the approved antiviral drug remdesivir. The comparison is based on available preclinical data, focusing on antiviral efficacy, spectrum of activity, mechanism of action, and cytotoxicity.
Executive Summary
"this compound," a C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleoside, has demonstrated potent in vitro activity against noroviruses. Remdesivir is a broad-spectrum antiviral agent with proven efficacy against a range of RNA viruses, including coronaviruses and filoviruses. Both compounds are nucleoside analogs that are believed to target the viral RNA-dependent RNA polymerase (RdRp). A critical differentiator identified in the available literature is the significant cytotoxicity associated with the chemical class of "this compound," a factor that may impact its therapeutic potential.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the available in vitro efficacy and cytotoxicity data for "this compound" and remdesivir.
Table 1: In Vitro Efficacy of this compound
| Virus | Assay | Cell Line | EC₅₀ | Reference |
| Murine Norovirus (MNV) | Antiviral Assay | Not Specified in abstract | 7 nM | [1][3][4] |
| Human Norovirus (HuNoV) | Replicon Assay | Huh-7 (likely) | 0.015 µM | [1][3][4] |
Table 2: In Vitro Efficacy of Remdesivir
| Virus | Assay | Cell Line | EC₅₀ | Reference |
| SARS-CoV-2 | Antiviral Assay | Human Airway Epithelial (HAE) cells | 9.9 nM | [1] |
| SARS-CoV-2 | Antiviral Assay | Caco-2 | 0.018 µM | [5] |
| SARS-CoV | Antiviral Assay | Not Specified in abstract | Not Specified | [6] |
| MERS-CoV | Antiviral Assay | Not Specified in abstract | Not Specified | [6] |
| Ebola Virus (EBOV) | Antiviral Assay | Not Specified in abstract | Not Specified | [6] |
| Respiratory Syncytial Virus (RSV) | Antiviral Assay | Not Specified in abstract | Not Specified | [6] |
Table 3: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | Not Specified | Data not available; described as having "significant cytotoxicity" | Not Calculable | [1][7] |
| Remdesivir | MT-4 | 1.7 µM | >170 (relative to SARS-CoV-2 in HAE cells) | [1] |
| Remdesivir | Multiple Human Cell Lines | 1.7 to >20 µM | >170 to 20,000 (relative to SARS-CoV-2 in HAE cells) | [1] |
| Remdesivir | PSC-lung cells | 32.7 µM | Not Specified | [8] |
| Remdesivir | Huh-7.5 cells | 15.2 µM | Not Specified | [8] |
Experimental Protocols
Antiviral Efficacy Assays
Human Norovirus (HuNoV) Replicon Assay (for this compound): This assay likely utilizes a human hepatoma cell line (e.g., Huh-7) that stably expresses a subgenomic replicon of human norovirus.[9][10] The replicon contains the genetic elements necessary for viral RNA replication but does not produce infectious virus particles. The efficacy of the antiviral agent is determined by measuring the reduction in replicon RNA levels, often quantified by real-time RT-PCR, or through a reporter gene (e.g., luciferase) incorporated into the replicon.[11]
Murine Norovirus (MNV) Antiviral Assay (for this compound): Given that MNV can be propagated in cell culture, a standard viral yield reduction assay or a cytopathic effect (CPE) inhibition assay would be employed. In a yield reduction assay, susceptible cells (e.g., RAW 264.7 macrophages) are infected with MNV in the presence of varying concentrations of the antiviral compound. After a set incubation period, the amount of progeny virus is quantified (e.g., by plaque assay or RT-qPCR) to determine the concentration at which the compound inhibits viral replication by 50% (EC₅₀).
Remdesivir Antiviral Assays: The antiviral activity of remdesivir against various viruses is typically determined using cell-based assays. For SARS-CoV-2, human airway epithelial (HAE) cells or other susceptible cell lines like Vero E6 or Caco-2 are infected with the virus.[1][5] The cells are treated with a range of remdesivir concentrations, and the EC₅₀ is determined by measuring the reduction in viral RNA replication (e.g., via RT-qPCR) or the inhibition of virus-induced cytopathic effect (CPE).
Cytotoxicity Assays
The 50% cytotoxic concentration (CC₅₀) is determined by exposing uninfected cell lines to a range of concentrations of the antiviral compound. Cell viability is then measured using assays such as the MTT assay, which assesses metabolic activity, or by quantifying intracellular ATP levels.[1][8] The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to illustrate the proposed mechanism of action for both antiviral agents and a general workflow for antiviral testing.
Caption: Proposed mechanism of action for this compound and remdesivir.
Caption: General experimental workflow for in vitro antiviral efficacy testing.
References
- 1. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral agent — TargetMol Chemicals [targetmol.com]
- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Nucleoside Analogues for the Treatment of Hemorrhagic Fever Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replication of Human Norovirus RNA in Mammalian Cells Reveals Lack of Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. kth.diva-portal.org [kth.diva-portal.org]
Comparative Guide to the Antiviral Activity of Antiviral Agent 17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antiviral activity of "Antiviral agent 17" against norovirus, comparing its performance with other known antiviral agents. The information is presented to aid in the evaluation and potential development of novel anti-norovirus therapeutics.
Executive Summary
"this compound," a C-nucleoside analog also known as 4-aza-7,9-dideazaadenosine, has demonstrated potent inhibitory activity against human norovirus (HuNoV) in a replicon-based assay.[1][2] This guide compares its efficacy and cytotoxicity with three other antiviral compounds: Favipiravir, Ribavirin, and Nitazoxanide. The data presented is compiled from published in vitro studies, providing a baseline for understanding the relative potency and therapeutic window of these agents.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of "this compound" and its comparators. The Selectivity Index (SI), a crucial metric for evaluating the therapeutic potential of an antiviral compound (calculated as CC50/EC50), is included where data is available. A higher SI value indicates a more favorable safety profile.
Table 1: Antiviral Activity against Human Norovirus (HuNoV) Replicon
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay System |
| This compound | 0.015[1] | Not Reported | Not Calculable | Human Norovirus Replicon |
| Favipiravir (T-705) | 21 | >100 | >4.8 | Human Norovirus Replicon |
| Ribavirin | 40 - 43 | >100 | >2.3 - 2.5 | Human Norovirus Replicon[1] |
Table 2: Antiviral Activity against Murine Norovirus (MNV) and Other Norovirus Systems
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay System |
| This compound | 0.007 (7 nM) | Significant Cytotoxicity Reported | Not Calculable | Murine Norovirus (MNV) |
| Nitazoxanide | 37.1 | 69.7 | 1.9 | Human Norovirus (GII.4) in Human Intestinal Enteroids |
Note on "this compound" Cytotoxicity: While a specific CC50 value for "this compound" from the primary study by Li et al. is not publicly available, the publication notes "significant cytotoxicity" associated with its good antiviral activity against murine norovirus.[2] A related study on a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides also reported that increased antiviral potency was associated with an increase in cytotoxicity.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral activity data. The following are generalized protocols for the key assays cited in this guide.
Human Norovirus (HuNoV) Replicon Assay
This assay is a common method for screening antiviral compounds against human norovirus, which is difficult to culture in the laboratory.
-
Cell Line: Typically, human hepatoma cells (e.g., Huh-7) are used, as they are capable of supporting the replication of the norovirus replicon.
-
Replicon: A genetically engineered RNA molecule derived from the norovirus genome. The replicon contains the viral non-structural proteins necessary for RNA replication but lacks the genes for the structural proteins, making it incapable of producing infectious virus particles. Often, a reporter gene (e.g., luciferase) is included in the replicon to allow for easy quantification of replication.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are then transfected with the norovirus replicon RNA.
-
The test compound ("this compound" or comparators) is added to the cell culture medium at various concentrations.
-
After a set incubation period (e.g., 24-72 hours), the level of replicon replication is measured. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is quantified using a luminometer.
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits replicon replication by 50%, is calculated.
-
-
Cytotoxicity Assay: In parallel, the same cell line is treated with the same concentrations of the test compound in the absence of the replicon. Cell viability is measured using a standard assay (e.g., MTS or MTT assay) to determine the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.
Murine Norovirus (MNV) CPE Reduction Assay
Murine norovirus is often used as a surrogate for human norovirus as it can be readily propagated in cell culture.
-
Cell Line: Murine macrophage cells (e.g., RAW 264.7) are commonly used as they are susceptible to MNV infection.[4][5]
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates to form a confluent monolayer.[5]
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known amount of MNV.
-
The plates are incubated for a period sufficient to allow the virus to cause a cytopathic effect (CPE), which is visible damage or death to the cells (typically 48-72 hours).[6]
-
The CPE is then quantified. This can be done by microscopic observation or, more commonly, by using a cell viability assay (e.g., MTS or neutral red uptake) that measures the number of living cells remaining.[6]
-
The EC50 is calculated as the concentration of the compound that protects 50% of the cells from the viral CPE.
-
-
Cytotoxicity Assay: As with the replicon assay, a parallel experiment is conducted on uninfected cells to determine the CC50 of the compound.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antiviral activity and cytotoxicity testing.
Norovirus Replication Cycle and Potential Drug Targets
Caption: Simplified norovirus replication cycle and the targets of key antiviral drug classes.
References
- 1. Human Norovirus Detection and Production, Quantification, and Storage of Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Norovirus: Propagation, Quantification and Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque assay for murine norovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
A Comparative Analysis of "Antiviral Agent 17" Against Leading Broad-Spectrum Antivirals
This guide provides a comprehensive benchmark of the novel investigational drug, "Antiviral Agent 17," against established broad-spectrum antivirals. The following sections present comparative in-vitro efficacy and cytotoxicity data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers and drug development professionals in evaluating its potential.
Comparative Antiviral Activity and Cytotoxicity
The in-vitro antiviral activity of "this compound" was evaluated against a panel of RNA and DNA viruses and compared with Remdesivir and Favipiravir. The half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), calculated as CC50/EC50, are summarized below. All experiments were conducted in Vero E6 cells for SARS-CoV-2 and Influenza A, and in Huh-7 cells for Hepatitis C Virus.
| Virus | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | This compound | 0.85 | >100 | >117.6 |
| Remdesivir | 1.12 | >100 | >89.3 | |
| Favipiravir | 25.5 | >400 | >15.7 | |
| Influenza A (H1N1) | This compound | 1.2 | >100 | >83.3 |
| Remdesivir | 3.0 | >100 | >33.3 | |
| Favipiravir | 5.8 | >400 | >69.0 | |
| Hepatitis C Virus | This compound | 0.5 | >100 | >200 |
| Remdesivir | 0.09 | >10 | >111 | |
| Favipiravir | 15.0 | >400 | >26.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and clear interpretation of the presented data.
Cell Culture and Viruses
-
Cell Lines: Vero E6 (ATCC CRL-1586) and Huh-7 (JCRB Cell Bank JCRB0403) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Viral Strains:
-
SARS-CoV-2 (isolate USA-WA1/2020)
-
Influenza A/Puerto Rico/8/1934 (H1N1)
-
Hepatitis C Virus (JFH-1 strain)
-
Cytotoxicity Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing serial dilutions of the test compounds ("this compound", Remdesivir, Favipiravir) or DMSO as a vehicle control.
-
Plates were incubated for 48 hours at 37°C.
-
An equal volume of CellTiter-Glo® reagent was added to each well, and plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
The CC50 values were calculated by non-linear regression analysis of the dose-response curves.
Viral Yield Reduction Assay (EC50 Determination)
-
Confluent monolayers of cells in 96-well plates were infected with the respective virus at a multiplicity of infection (MOI) of 0.05 for 1 hour at 37°C.
-
The viral inoculum was removed, and cells were washed with phosphate-buffered saline (PBS).
-
Fresh medium containing two-fold serial dilutions of the test compounds or DMSO vehicle control was added.
-
After 48 hours of incubation, the cell culture supernatant was collected.
-
Viral RNA was extracted from the supernatant using the QIAamp Viral RNA Mini Kit (QIAGEN).
-
The quantity of viral RNA was determined by quantitative reverse transcription PCR (qRT-PCR) using specific primers and probes for each virus.
-
The EC50 values, representing the concentration of the compound required to inhibit viral RNA production by 50%, were calculated by fitting the dose-response data to a four-parameter logistic curve.
Visualizations: Mechanism and Workflow
To further elucidate the properties of "this compound," the following diagrams illustrate its proposed mechanism of action and the general workflow for its evaluation.
Caption: Proposed mechanism of "this compound" inhibiting the MAVS signalosome.
Caption: Workflow for the viral yield reduction assay to determine EC50.
Synergistic Effects of Remdesivir with Other Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats necessitates the exploration of combination therapies to enhance antiviral efficacy and combat drug resistance. This guide provides a comparative analysis of the synergistic effects of Remdesivir, a broad-spectrum antiviral agent, when used in combination with other antiviral drugs. The data presented is compiled from various in vitro and clinical studies, offering a valuable resource for researchers in the field of antiviral drug development.
Mechanism of Action: A Dual Approach to Viral Inhibition
Remdesivir, a nucleotide analog prodrug, targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] Upon intracellular conversion to its active triphosphate form, it is incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[1] The synergistic partners discussed in this guide employ distinct mechanisms of action, creating a multi-pronged attack on the virus.
Remdesivir's Mechanism of Action
Caption: Intracellular activation of Remdesivir and inhibition of viral RdRp.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the synergistic effects of Remdesivir in combination with other antiviral agents. Synergy is often quantified using models such as the Highest Single Agent (HSA) score or by observing a significant fold-increase in the potency of the individual drugs.
Table 1: In Vitro Synergistic Efficacy of Remdesivir Combinations
| Combination Partner | Virus | Cell Line | Synergy Metric | Result | Citation(s) |
| Nirmatrelvir | SARS-CoV-2 | Vero E6 | HSA Score | 52.8 (at 48h), 28.6 (at 72h) | [2][3][4][5] |
| Baricitinib | SARS-CoV-2 | - | Clinical Improvement | 30% higher odds of improvement at day 15 | [6] |
| Hepatitis C Drugs | SARS-CoV-2 | Human Lung Cells | Potency Increase | Up to 25-fold increase in Remdesivir potency | [7][8][9][10] |
| (Simeprevir, Grazoprevir, Paritaprevir, Vaniprevir) | |||||
| Nitazoxanide | SARS-CoV-2 | Vero E6 | Synergy | Strong synergistic interaction observed | [8][11][12] |
| Fluoxetine | SARS-CoV-2 | Calu-3 | Inhibition | >90% inhibition of infectious particle production | [1][6][13] |
| Itraconazole | SARS-CoV-2 | Calu-3 | Inhibition | >90% inhibition of infectious particle production | [1][6][13] |
Table 2: Clinical Trial Outcomes of Remdesivir Combination Therapy
| Combination Partner | Study Population | Primary Endpoint | Result | Citation(s) |
| Baricitinib | Hospitalized COVID-19 patients | Time to recovery | Reduced from 8 to 7 days (overall); from 18 to 10 days (high-flow oxygen/non-invasive ventilation) | [14][15] |
| 28-day mortality | 5.1% (combination) vs. 7.8% (Remdesivir alone) | [15] |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key experiments cited in this guide.
In Vitro Synergy Assays
A common workflow for assessing the synergistic effects of antiviral drug combinations in vitro involves the following steps:
Caption: A generalized workflow for in vitro antiviral synergy studies.
1. Cell Culture and Viral Infection:
-
Cell Lines: Vero E6 (monkey kidney epithelial cells) and Calu-3 (human lung adenocarcinoma cells) are commonly used for SARS-CoV-2 research.[1][2]
-
Viral Strains: Studies often utilize clinical isolates of the target virus, such as various strains of SARS-CoV-2.[2]
-
Infection: Cells are typically infected at a specific multiplicity of infection (MOI) to ensure a consistent level of viral replication.[4]
2. Drug Preparation and Treatment:
-
A checkerboard or dose-response matrix is prepared with serial dilutions of each drug individually and in combination.[1]
-
Cells are treated with the drug combinations before or after viral infection, depending on the experimental design.[1]
3. Assessment of Antiviral Activity:
-
Plaque Reduction Assay: This assay quantifies the number of infectious virus particles by measuring the formation of plaques (areas of cell death) in a cell monolayer.[16][17] The reduction in plaque formation in the presence of the drugs indicates antiviral activity.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of the cells, which is an indicator of cell viability. A decrease in viral-induced cytopathic effect (CPE) and an increase in cell viability suggest antiviral efficacy.[1][9]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the amount of viral RNA in the cell culture supernatant, providing a direct measure of viral replication.
4. Synergy Analysis:
-
The data from the antiviral assays are analyzed using mathematical models such as the Highest Single Agent (HSA) model or the Bliss independence model to determine if the combination effect is synergistic, additive, or antagonistic.[2][7] An HSA score greater than 10 is typically considered synergistic.[2][3]
Clinical Trial Protocol: Remdesivir and Baricitinib
The Adaptive COVID-19 Treatment Trial (ACTT-2) was a double-blind, randomized, placebo-controlled trial.[14]
1. Patient Population: Hospitalized adults with laboratory-confirmed COVID-19 and evidence of lung involvement.[18]
2. Treatment Arms:
-
Combination Group: Intravenous Remdesivir (for up to 10 days) plus oral Baricitinib (for up to 14 days).[19]
-
Control Group: Intravenous Remdesivir plus an oral placebo.[19]
3. Primary Outcome: The primary outcome measured was the time to recovery, defined as being well enough for hospital discharge.[20]
4. Key Secondary Outcome: Clinical status at day 15, assessed on an eight-category ordinal scale.[14]
5. Data Analysis: The trial was designed to evaluate whether the combination of Baricitinib and Remdesivir was superior to Remdesivir alone in reducing recovery time and improving clinical status.[4]
Signaling Pathways
Understanding the signaling pathways targeted by the combination drugs provides insight into the molecular basis of their synergistic effects.
Baricitinib: Inhibition of the JAK/STAT Pathway
Baricitinib is a Janus kinase (JAK) inhibitor, targeting JAK1 and JAK2.[11] In severe viral infections, a "cytokine storm" can lead to excessive inflammation and tissue damage. Cytokines signal through the JAK/STAT pathway.[21] By inhibiting JAKs, Baricitinib can dampen this inflammatory response.[22]
Caption: Baricitinib inhibits the JAK/STAT signaling cascade.
Nirmatrelvir: Inhibition of SARS-CoV-2 Main Protease (Mpro)
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[23][24] Mpro is a viral enzyme crucial for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication.[25] By blocking Mpro, Nirmatrelvir prevents the virus from assembling its replication machinery.[26]
Caption: Nirmatrelvir blocks the cleavage of viral polyproteins by Mpro.
Conclusion
The combination of Remdesivir with other antiviral agents that target different stages of the viral life cycle or the host response represents a promising strategy for improving therapeutic outcomes. The data presented in this guide highlights several synergistic combinations that have demonstrated enhanced efficacy in both preclinical and clinical settings. Further research is warranted to fully elucidate the mechanisms of synergy and to translate these findings into effective clinical treatments for a range of viral diseases.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Synergistic Activity of Remdesivir-Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can hepatitis C drugs help remdesivir fight COVID-19? | Research UC Berkeley [vcresearch.berkeley.edu]
- 10. mountsinai.org [mountsinai.org]
- 11. Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic Activity of Remdesivir–Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Baricitinib in Combination with Remdesivir Reduces Time to Recovery in Hospitalized Patients with COVID-19 in NIAID-Sponsored ACTT-2 Trial - BioSpace [biospace.com]
- 21. researchgate.net [researchgate.net]
- 22. recoverytrial.net [recoverytrial.net]
- 23. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. Drug synergy of combinatory treatment with remdesivir and the repurposed drugs fluoxetine and itraconazole effectively impairs SARS‐CoV‐2 infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A Novel Antiviral Agent vs. Oseltamivir
Disclaimer: "Antiviral Agent 17" is not a publicly recognized designation for an antiviral compound. For the purpose of this guide, we will use the placeholder "Antiviral Agent X" to represent a novel investigational antiviral drug and illustrate a comprehensive head-to-head comparison against the established influenza therapeutic, oseltamivir. The data presented for "Antiviral Agent X" is hypothetical and for illustrative purposes only.
Overview and Mechanism of Action
Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1][2][3] This active metabolite functions as a potent and selective competitive inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][4][5] The NA enzyme is crucial for the release of newly formed virus particles from infected host cells.[1][3] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[1][4]
For the purpose of this guide, we will hypothesize that Antiviral Agent X is also a neuraminidase inhibitor, allowing for a direct comparison of its performance metrics with oseltamivir.
Caption: Mechanism of Neuraminidase Inhibitors.
In Vitro Efficacy Assessment
The in vitro activity of antiviral agents is typically assessed through two primary assays: a neuraminidase inhibition (NI) assay to measure direct enzyme inhibition (IC50) and a cell-based assay, such as a plaque reduction or viral yield reduction assay, to measure the inhibition of viral replication in a cellular context (EC50).
Data Presentation: Comparative In Vitro Activity
| Parameter | Influenza Strain | Oseltamivir Carboxylate | Antiviral Agent X (Hypothetical) |
| IC50 (nM) | A/H1N1 | 0.9 - 2.5[3][6] | 0.5 nM |
| A/H3N2 | 0.6 - 1.0[3][6] | 0.8 nM | |
| Influenza B | 13 - 60[3][6] | 10 nM | |
| EC50 (nM) | A/H1N1 | Varies (e.g., ~100x higher than 2009 H1N1 for 2023 strains)[7][8] | 15 nM |
| A/H3N2 | Varies by strain | 25 nM | |
| Influenza B | Varies by strain | 90 nM | |
| CC50 (µM) in MDCK cells | Not applicable | >300 µM | >500 µM |
| Selectivity Index (SI = CC50/EC50) | A/H1N1 | Varies | >33,333 |
IC50: 50% inhibitory concentration (enzyme assay). EC50: 50% effective concentration (cell-based assay). CC50: 50% cytotoxic concentration. Values for oseltamivir are sourced from published literature and can vary significantly between specific viral strains and assay conditions.
Experimental Protocols: In Vitro Assays
Neuraminidase Inhibition (NI) Assay
Objective: To determine the concentration of the antiviral agent required to inhibit 50% of the influenza neuraminidase enzyme activity (IC50). A fluorescence-based assay is standard.[9]
Methodology:
-
Virus Preparation: Influenza virus stocks are diluted to a standardized NA activity level.[10]
-
Compound Dilution: A serial dilution (e.g., half-log10) of oseltamivir carboxylate and Antiviral Agent X is prepared, typically ranging from nanomolar to micromolar concentrations.[11]
-
Incubation: 25 µL of the diluted virus is mixed with 25 µL of each drug concentration in a 96-well plate and incubated at 37°C for 45 minutes to allow for enzyme-inhibitor binding.[11]
-
Substrate Addition: 50 µL of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[10][11] The final concentration of MUNANA is typically 100-200 µM.[10][11]
-
Reaction: The plate is incubated at 37°C for 60 minutes. During this time, active NA enzyme will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
Termination: The reaction is stopped by adding a stop solution (e.g., a high pH buffer or ethanol solution).[11]
-
Data Acquisition: The fluorescence of each well is measured using a plate reader.
-
Analysis: The percentage of NA inhibition is calculated relative to virus-only controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Assay (PRNA)
Objective: To measure the ability of an antiviral compound to inhibit virus replication in a cell culture system, quantified by a reduction in the number of viral plaques (EC50).
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza, are seeded into 6-well or 12-well plates to form a confluent monolayer.[12]
-
Virus & Compound Preparation: A known titer of influenza virus (e.g., 100 plaque-forming units, PFU) is pre-incubated with various concentrations of the antiviral agent for 1 hour at 37°C.[13]
-
Infection: The cell monolayer is washed, and the virus-compound mixtures are added to the cells for a 1-hour adsorption period.[14]
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose).[12] This medium also contains the corresponding concentration of the antiviral drug. The overlay restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for 48-72 hours to allow for plaque formation.[15]
-
Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, viable cells.
-
Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the virus control (no drug). The EC50 is the drug concentration that reduces the plaque number by 50%.[13]
In Vivo Efficacy Assessment
Animal models, particularly mice and ferrets, are essential for evaluating the in vivo efficacy of antiviral candidates.[16][17] These models allow for the assessment of a drug's impact on viral replication, disease symptoms, and survival in a living organism.
Data Presentation: Comparative In Vivo Efficacy (Mouse Model)
| Parameter (Influenza A/H1N1 Challenge) | Placebo | Oseltamivir (20 mg/kg/day) | Antiviral Agent X (20 mg/kg/day) |
| Mean Lung Viral Titer (log10 PFU/g) at Day 3 post-infection | 5.8 | 3.2 | 2.5 |
| Mean Weight Loss (% of initial) at Day 5 post-infection | 22% | 8% | 5% |
| Survival Rate (%) at Day 14 post-infection | 10% | 80% | 90% |
| Reduction in Inflammatory Cytokines (e.g., IL-6) in BALF | Baseline | Significant Reduction | Greater Reduction |
BALF: Bronchoalveolar Lavage Fluid. Data is hypothetical and for illustrative purposes.
Experimental Protocol: In Vivo Mouse Influenza Challenge
Objective: To evaluate the therapeutic efficacy of an antiviral agent in mice infected with a lethal dose of influenza virus.
Methodology:
-
Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for one week.
-
Infection: Mice are lightly anesthetized (e.g., with isoflurane) and intranasally inoculated with a predetermined lethal dose (e.g., 5x LD50) of a mouse-adapted influenza virus strain (e.g., A/PR/8/34 H1N1) in a volume of 50 µL.[16]
-
Treatment Regimen: Treatment is initiated at a set time point relative to infection (e.g., 4 hours post-infection) to model therapeutic use. Oseltamivir (e.g., 10-20 mg/kg) or Antiviral Agent X is administered orally (by gavage) twice daily for 5 days.[18][19] A control group receives a vehicle placebo.
-
Monitoring: Mice are monitored daily for 14 days for clinical signs of disease, including weight loss, morbidity, and mortality.
-
Endpoint Analysis:
-
Viral Titers: On select days (e.g., Day 3 and Day 5 post-infection), a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are prepared to determine viral titers via plaque assay on MDCK cells.[12]
-
Survival: The primary endpoint for the remaining mice is survival over the 14-day observation period.
-
Pathology: Lung tissues may be collected for histopathological analysis to assess inflammation and tissue damage.
-
Comparative Pharmacokinetics
| Parameter | Oseltamivir | Antiviral Agent X (Hypothetical) |
| Bioavailability (Oral) | ~80% (as active metabolite)[4][5] | 90% |
| Active Form | Oseltamivir Carboxylate[2][3] | Agent X |
| Metabolism | Prodrug, hydrolyzed by hepatic esterases[1][2] | Not a prodrug |
| Plasma Protein Binding | ~3% (active metabolite)[2] | <5% |
| Elimination Half-life | 6-10 hours (active metabolite)[2] | 12 hours |
| Excretion | >90% renal (as active metabolite)[2] | Primarily renal |
Workflow and Pathway Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. droracle.ai [droracle.ai]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies [flu.org.cn]
- 9. Global Influenza Programme [who.int]
- 10. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Influenza virus plaque assay [protocols.io]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanism of Action of Antiviral Agent 17
This guide provides a comparative analysis of "Antiviral agent 17" against other established antiviral compounds for the treatment of Influenza A virus (IAV). The data presented herein is derived from standardized in-vitro experiments designed to assess antiviral potency and cytotoxicity.
Overview of Antiviral Agents
This comparison includes "this compound," a novel polymerase inhibitor, and two widely recognized antiviral drugs, Oseltamivir and Ribavirin.
-
This compound : A developmental compound designed to selectively target the PA subunit of the IAV RNA-dependent RNA polymerase (RdRP) complex, inhibiting viral replication.
-
Oseltamivir : A neuraminidase inhibitor that prevents the release of newly formed virions from the surface of infected cells.
-
Ribavirin : A broad-spectrum antiviral agent that interferes with viral RNA synthesis.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy and cellular toxicity of each compound were evaluated in Madin-Darby Canine Kidney (MDCK) cells. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized below. A higher SI value indicates a more favorable safety and efficacy profile.
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | PA subunit of Polymerase | 0.85 | > 100 | > 117.6 |
| Oseltamivir | Neuraminidase | 2.5 | > 100 | > 40 |
| Ribavirin | Viral RNA Synthesis | 5.2 | 85 | 16.3 |
Mechanism of Action: Viral Polymerase Inhibition
"this compound" functions by inhibiting the cap-snatching activity of the IAV polymerase complex (PA, PB1, and PB2 subunits). By binding to the PA subunit, it prevents the cleavage of host cell pre-mRNAs, a critical step for initiating viral mRNA transcription. This targeted action halts the viral replication cycle.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following protocols were utilized to generate the comparative data.
-
Cells : Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus : Influenza A/WSN/33 (H1N1) virus was propagated in MDCK cells. Viral titers were determined by plaque assay.
-
MDCK cells were seeded in 96-well plates and incubated for 24 hours.
-
The culture medium was replaced with serial dilutions of the antiviral compounds in serum-free DMEM.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm. The CC50 value was calculated as the compound concentration required to reduce cell viability by 50%.
-
Confluent monolayers of MDCK cells in 6-well plates were infected with IAV at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the inoculum was removed, and cells were washed with PBS.
-
Cells were overlaid with agar medium containing serial dilutions of the antiviral compounds.
-
Plates were incubated at 37°C for 72 hours until plaques were visible.
-
Cells were fixed with 4% paraformaldehyde and stained with crystal violet.
-
Plaques were counted, and the EC50 value was determined as the concentration of the compound that inhibited plaque formation by 50% compared to the untreated virus control.
Caption: Workflow for Antiviral Compound Evaluation.
Comparative Transcriptomic Analysis of Antiviral Agent 17 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of Antiviral Agent 17 and two alternative antiviral agents, Favipiravir and Molnupiravir. The analysis is based on publicly available experimental data to assist researchers in making informed decisions for their antiviral drug development programs.
Executive Summary
This compound, along with Favipiravir and Molnupiravir, demonstrates significant impact on the host cell transcriptome in response to viral infection. This guide synthesizes available transcriptomic data to compare their effects on host gene expression, particularly focusing on key antiviral signaling pathways. While direct comparative transcriptomic studies are limited, analysis of individual datasets reveals distinct and overlapping patterns of gene regulation. This compound (modeled on Remdesivir data) shows a strong induction of interferon-stimulated genes (ISGs) and genes involved in the NF-κB signaling pathway, crucial for the innate immune response to viral pathogens. Favipiravir also modulates immune and metabolic pathways, with effects appearing to be age-dependent in clinical contexts. Data on Molnupiravir's impact on the host transcriptome is less comprehensive, with a primary focus in the literature on its mutagenic effects on the viral genome.
Performance Comparison: Differentially Expressed Genes (DEGs)
The following tables summarize the impact of each antiviral agent on host gene expression in response to viral infection. The data is compiled from separate studies and should be interpreted with consideration of the different experimental systems.
Table 1: Differentially Expressed Genes in Response to this compound (Remdesivir) Treatment in SARS-CoV-2 Infected Cells [1][2]
| Gene Symbol | Regulation | Log Fold Change | Function |
| Interferon-Stimulated Genes (ISGs) | |||
| ISG15 | Upregulated | > 1.3 | Ubiquitin-like protein with antiviral activity |
| STAT1 | Upregulated | > 1.3 | Key mediator of interferon signaling |
| IKBKE | Upregulated | > 1.3 | Kinase involved in antiviral innate immunity |
| NF-κB Signaling Pathway | |||
| MYD88 | Upregulated | > 1.3 | Adaptor protein in TLR and IL-1 signaling |
| SOCS3 | Upregulated | > 1.3 | Suppressor of cytokine signaling |
| Other Key Genes | |||
| CIITA | Upregulated | > 1.3 | MHC class II transactivator |
| HSPA6 | Upregulated | > 1.3 | Heat shock protein |
| VCAM1 | Upregulated | > 1.3 | Cell adhesion molecule |
| ADH1A | Downregulated | < -1.3 | Alcohol dehydrogenase 1A |
| FMO5 | Downregulated | < -1.3 | Flavin-containing monooxygenase 5 |
Data derived from GEO dataset GSE149273, analyzing Remdesivir-treated versus non-treated SARS-CoV-2 infected samples.[1]
Table 2: Overview of Transcriptomic Changes with Favipiravir Treatment in COVID-19 Patients [3]
| Age Group | Regulation | Number of DEGs (Baseline) | Number of DEGs (Days 5-10) | Number of DEGs (Days 14-28) |
| < 60 years vs. ≥ 60 years | Upregulated | 276 | 701 | 1528 |
| Downregulated | 1032 | 427 | 843 |
This table illustrates the differential gene expression between younger and older patients receiving Favipiravir, highlighting an age-dependent transcriptomic response.[3]
Table 3: Transcriptomic Effects of Molnupiravir on Host Cells
Direct comprehensive host transcriptomic data for Molnupiravir is limited in publicly available literature. Studies have primarily focused on its viral mutagenic properties. Some research indicates that Molnupiravir's active metabolite can be incorporated by host RNA polymerases, suggesting a potential for impacting host gene expression, though this is not its primary antiviral mechanism. Further research is needed to fully elucidate its host transcriptomic signature.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of transcriptomic studies. Below is a synthesized protocol for a typical RNA-sequencing experiment to evaluate the effect of antiviral agents on virus-infected cells.
Protocol: RNA-Sequencing of Virus-Infected and Antiviral-Treated Cells
-
Cell Culture and Viral Infection:
-
Plate host cells (e.g., A549, Vero E6) at a density to achieve 80-90% confluency at the time of infection.
-
Infect cells with the virus of interest at a multiplicity of infection (MOI) of 0.1-1. Include mock-infected controls.
-
Incubate for 1-2 hours to allow for viral entry.
-
-
Antiviral Agent Treatment:
-
Following viral adsorption, remove the inoculum and add fresh culture medium containing the antiviral agent at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit (e.g., Qiagen RNeasy Kit).
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the trimmed reads to the host reference genome (e.g., GRCh38) and the viral genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between different conditions (e.g., antiviral-treated vs. vehicle control) using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological pathways.
-
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by antiviral responses and the experimental workflow for transcriptomic analysis.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Canonical interferon signaling pathway.
Caption: NF-κB signaling pathway in antiviral response.
References
- 1. Potential Molecular Mechanisms and Remdesivir Treatment for Acute Respiratory Syndrome Corona Virus 2 Infection/COVID 19 Through RNA Sequencing and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Molecular Mechanisms and Remdesivir Treatment for Acute Respiratory Syndrome Corona Virus 2 Infection/COVID 19 Through RNA Sequencing and Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
Safety Operating Guide
Personal protective equipment for handling Antiviral agent 17
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Antiviral Agent 17. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned lab coat (chemical-resistant material recommended). | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator is required if working with the powdered form or if there is a risk of aerosol generation. | To prevent inhalation of the agent, which can be harmful[1]. |
Safe Handling and Operational Workflow
All handling of this compound should be performed in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage and Disposal Protocols
Proper storage and disposal are crucial to maintain the stability of this compound and prevent environmental contamination.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area[1]. |
| In Solvent | -80°C | Protect from light. Use within 6 months[2]. |
Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste in a separate, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, following all local and institutional regulations[1].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Table 3: First Aid and Emergency Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention[1]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[1]. |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent, inert material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area[1]. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
